2-Ethylpentan-1-amine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
90831-93-9 |
|---|---|
Molekularformel |
C7H17N |
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
2-ethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-5-7(4-2)6-8/h7H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
JMWKVOZQRYHIHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)CN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethylpentan-1-amine, a valuable building block in organic synthesis and pharmaceutical development. The document details various synthetic strategies, including reductive amination, catalytic hydrogenation of nitriles, the Leuckart reaction, and the Gabriel synthesis. For each pathway, this guide presents the underlying chemical principles, experimental considerations, and, where available, quantitative data to facilitate laboratory-scale synthesis and process development.
Reductive Amination of 2-Ethylpentanal
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. In the case of this compound, the synthesis commences with the reaction of 2-ethylpentanal with ammonia (B1221849) to form an intermediate imine, which is subsequently reduced to the target primary amine. This two-step process is often performed in a single pot.
A variety of reducing agents can be utilized for this transformation, with the choice of agent influencing the reaction conditions and outcomes. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
Catalytic Reductive Amination
Catalytic reductive amination offers a green and efficient route to this compound, utilizing molecular hydrogen as the reductant in the presence of a metal catalyst. This method is particularly well-suited for industrial-scale production.
Experimental Protocol:
A general procedure for the catalytic reductive amination of an aldehyde is as follows:
-
The aldehyde (e.g., 2-ethylpentanal) and a suitable solvent (e.g., methanol, ethanol) are charged into a high-pressure reactor.
-
A source of ammonia (e.g., aqueous ammonia, ammonia gas) is added to the reactor.
-
The chosen catalyst (e.g., Raney nickel, palladium on carbon, cobalt-based catalysts) is introduced into the mixture.
-
The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred for a specified duration, during which the imine is formed and subsequently hydrogenated.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The crude product is then purified by distillation to yield this compound.
Quantitative Data:
The selection of catalyst and reaction parameters significantly impacts the yield and selectivity of the reaction. The following table summarizes reported data for similar reductive amination reactions.
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Selectivity (%) |
| Cobalt-based | 80 | 10 | 92 | 99 |
| Fe/N-SiC | 50 | 20 | 89 | 97 |
| Sodium Cyanoborohydride | 25 | N/A | 85 | 95 |
Note: Data is indicative and may vary based on specific experimental conditions.
Logical Relationship Diagram:
Catalytic Hydrogenation of 2-Ethylpentanenitrile
The reduction of nitriles provides a direct route to primary amines. In this pathway, 2-ethylpentanenitrile is catalytically hydrogenated to yield this compound. This method is advantageous as it avoids the handling of potentially unstable aldehydes.
Experimental Protocol:
A typical laboratory-scale procedure for the catalytic hydrogenation of a nitrile is as follows:
-
2-Ethylpentanenitrile is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, in a hydrogenation vessel.
-
A hydrogenation catalyst, commonly Raney nickel or a platinum group metal catalyst (e.g., PtO₂, Rh/Al₂O₃), is added to the solution.
-
The vessel is connected to a hydrogen source and purged to remove air.
-
The reaction is stirred under a hydrogen atmosphere at a specified temperature and pressure until the theoretical amount of hydrogen is consumed.
-
After the reaction is complete, the catalyst is carefully filtered off.
-
The solvent is removed by rotary evaporation.
-
The resulting crude amine is purified by distillation under reduced pressure.
Quantitative Data:
Logical Relationship Diagram:
The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as formamide (B127407) or ammonium (B1175870) formate (B1220265), as both the reducing agent and the nitrogen source.[1] This reaction typically requires high temperatures (150-200 °C) and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.[1]
Experimental Protocol:
A general procedure for the Leuckart reaction with an aldehyde is as follows:
-
The aldehyde (2-ethylpentanal) is mixed with an excess of formamide or ammonium formate in a reaction flask equipped with a reflux condenser.
-
The mixture is heated to a high temperature (typically 160-185 °C) for several hours.
-
During the reaction, water and carbon dioxide are evolved.
-
After cooling, the reaction mixture is treated with a strong acid (e.g., hydrochloric acid) and heated to hydrolyze the intermediate N-formyl derivative.
-
The resulting solution is made alkaline with a strong base (e.g., sodium hydroxide) to liberate the free amine.
-
The amine is then extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are dried and the solvent is removed.
-
The crude this compound is purified by distillation.
Quantitative Data:
Yields for the Leuckart reaction can be variable and are highly dependent on the substrate and reaction conditions. While specific quantitative data for the synthesis of this compound via this method were not found in the searched literature, modern variations of the reaction, such as those using microwave irradiation or catalytic systems, have reported yields of up to 95% for other amines.[1]
Logical Relationship Diagram:
References
Physicochemical Properties of 2-Ethylpentan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentan-1-amine is a primary aliphatic amine with the molecular formula C₇H₁₇N.[1] As a branched-chain amine, its physicochemical properties are of interest in various fields, including organic synthesis, medicinal chemistry, and materials science. Understanding these properties is crucial for predicting its behavior in different environments, designing synthetic routes, and assessing its potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a logical workflow for the characterization of similar chemical entities.
Core Physicochemical Properties
The fundamental physicochemical properties of an amine dictate its reactivity, solubility, and interaction with biological systems. The following tables summarize the available computed data for this compound and experimental data for its structural isomer, 1-heptanamine.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1][2] |
| XLogP3 (Computed) | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Topological Polar Surface Area | 26 Ų | [2] |
Table 2: Experimental Physicochemical Properties of 1-Heptanamine (Structural Isomer)
| Property | Value | Source |
| Boiling Point | 153-156 °C | [3] |
| Melting Point | -23 °C | [3] |
| Density | 0.774 g/mL at 20 °C | [3] |
| pKa of Conjugate Acid (BH⁺) | 10.67 | [4] |
| Water Solubility | Sparingly soluble | [5][6] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for chemical characterization. The following are detailed methodologies for key experiments applicable to liquid amines like this compound.
Determination of Boiling Point (Micro Reflux Method)
This method is suitable for small sample volumes.
Apparatus:
-
Small test tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Thermometer
-
Clamps and stand
Procedure:
-
Place approximately 0.5-1 mL of the amine sample into the test tube along with a small magnetic stir bar.
-
Position the test tube in the heating block or oil bath on a magnetic stirrer.
-
Clamp a thermometer so that the bulb is positioned in the vapor phase above the liquid surface, not immersed in the liquid.
-
Begin gentle stirring and heating.
-
Observe the formation of a reflux ring—the level at which the vapor condenses and flows back down into the test tube.
-
The boiling point is the stable temperature recorded on the thermometer when the reflux ring is established.
Determination of Density (Vibrating Tube Densimeter)
This method provides high-precision density measurements.
Apparatus:
-
Vibrating tube densimeter
-
Syringe for sample injection
-
Thermostatic control unit
Procedure:
-
Calibrate the densimeter with dry air and deionized water at the desired temperature.
-
Inject the this compound sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present.
-
Allow the temperature of the sample to equilibrate to the setpoint of the thermostatic control unit.
-
The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Record the density reading from the instrument's display.
Determination of pKa (Potentiometric Titration)
This is a common and accurate method for determining the acid dissociation constant of the conjugate acid of an amine.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the amine solution with the standardized strong acid, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amine compound.
References
An In-depth Technical Guide to 2-Ethylpentan-1-amine (CAS Number: 90831-93-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethylpentan-1-amine (CAS No. 90831-93-9), a primary aliphatic amine with potential applications in organic synthesis and pharmaceutical development. This document consolidates available data on its chemical and physical properties, outlines a representative synthetic protocol, and discusses its safety and handling. Due to a lack of specific experimental data in the public domain, this guide presents a combination of computed properties and generalized experimental methodologies. The biological activity of this specific compound is not well-documented; therefore, this guide will address the general biological significance of primary amines.
Chemical and Physical Properties
This compound is a branched-chain primary amine. Its core structure consists of a pentane (B18724) backbone with an ethyl group at the second carbon and an amine group at the first position.[1]
General Properties
| Property | Value | Source |
| CAS Number | 90831-93-9 | [1] |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCCC(CC)CN | [1] |
| InChI Key | JMWKVOZQRYHIHA-UHFFFAOYSA-N | [1] |
Computed Physical Properties
| Property | Computed Value | Source |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Complexity | 43.7 | [1] |
Synthesis of this compound
The synthesis of primary amines such as this compound can be achieved through various methods, with reductive amination of aldehydes being a prominent and efficient route.[2][3][4] This method allows for the direct conversion of an aldehyde to a primary amine in a one-pot reaction.
Representative Experimental Protocol: Reductive Amination of 2-Ethylpentanal
The following is a detailed, representative protocol for the synthesis of a primary amine from an aldehyde, which can be adapted for the synthesis of this compound from 2-ethylpentanal. This protocol is based on established methods for the reductive amination of aldehydes to primary amines.[2][3][4]
Materials:
-
2-Ethylpentanal
-
Ammonia (B1221849) (aqueous solution, e.g., 25%)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a well-ventilated fume hood, dissolve 2-ethylpentanal in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a large excess of aqueous ammonia to the solution. The pH of the reaction mixture should be maintained at approximately 12 to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: While stirring, slowly add sodium cyanoborohydride to the reaction mixture. The addition should be done in portions to control any potential effervescence.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete, carefully add hydrochloric acid to quench any remaining reducing agent and to protonate the amine, forming the hydrochloride salt.
-
Concentrate the mixture using a rotary evaporator to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to deprotonate the amine hydrochloride and liberate the free amine.
-
Extraction and Purification: Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by distillation.
Biological Activity
There is currently a lack of specific data in peer-reviewed literature regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound. However, as a primary aliphatic amine, it belongs to a class of compounds with broad biological significance.
Primary amines are fundamental building blocks in biochemistry, forming the basis of amino acids, which are the monomers of proteins.[5] They also play crucial roles as neurotransmitters and neuromodulators in the central nervous system.[5] Many pharmaceutical compounds contain primary amine functional groups, which can be critical for their therapeutic effects, influencing properties such as receptor binding and solubility.
Given its structure, this compound could potentially interact with various biological targets, but further research is required to elucidate any specific activities.
Visualizations
General Workflow for Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis of a primary amine via reductive amination, followed by a standard purification procedure.
Caption: General workflow for the synthesis and purification of a primary amine.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as an aliphatic amine, it should be handled with care, following standard laboratory safety procedures for this class of compounds.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of vapors and contact with skin, eyes, and clothing.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[7] Keep containers tightly closed.[7]
-
Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.
Conclusion
This compound is a primary amine with potential as a building block in organic synthesis. While specific experimental data on its properties and biological activity are limited, this guide provides a summary of its computed properties and a representative synthetic methodology. Further research is warranted to fully characterize this compound and explore its potential applications, particularly in the field of medicinal chemistry. Researchers should exercise appropriate caution during its handling and storage, in line with the safety guidelines for aliphatic amines.
References
- 1. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
Spectroscopic Profile of 2-Ethylpentan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylpentan-1-amine, a primary amine with applications in organic synthesis and as a potential building block in pharmaceutical development. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₇N
-
Molecular Weight: 115.22 g/mol
-
CAS Number: 90831-93-9
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. Due to the limited availability of experimentally recorded spectra for this specific compound, the data is a combination of theoretical predictions, characteristic values for primary amines, and data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl & pentyl) | 0.8 - 1.0 | Triplet (t) | 6H |
| -CH₂- (pentyl chain) | 1.2 - 1.6 | Multiplet (m) | 6H |
| -CH- (chiral center) | 1.6 - 1.9 | Multiplet (m) | 1H |
| -CH₂-NH₂ | 2.5 - 2.8 | Doublet (d) | 2H |
| -NH₂ | 1.0 - 2.5 | Broad Singlet (br s) | 2H |
¹³C NMR (Carbon NMR) Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl & pentyl) | 10 - 15 |
| -CH₂- (ethyl) | 22 - 28 |
| -CH₂- (pentyl) | 28 - 35 |
| -CH- (chiral center) | 40 - 45 |
| -CH₂-NH₂ | 45 - 50 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is based on typical values for primary amines and DFT-calculated frequencies.[1]
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3370 | Medium |
| N-H Stretch (symmetric) | ~3290 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1590 - 1650 | Medium |
| C-N Stretch | 1050 - 1200 | Medium-Weak |
As an illustrative example, the IR spectrum of the structurally similar compound 3-aminoheptane (B1595020) shows characteristic primary amine absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to be dominated by alpha-cleavage, the characteristic fragmentation of aliphatic amines. The molecular ion peak (M⁺) would be observed at m/z 115.
Major Expected Fragments
| m/z | Fragment | Notes |
| 115 | [C₇H₁₇N]⁺ | Molecular Ion |
| 86 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 72 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, often the base peak |
The mass spectrum of the isomeric 3-aminoheptane confirms a molecular ion at m/z 115 and a base peak resulting from alpha-cleavage.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
¹H NMR Acquisition:
-
The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Acquisition:
-
The spectrum is recorded on the same spectrometer, tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width is required (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound between two clean, dry salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
Data Acquisition (FT-IR):
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the salt plates in the spectrometer's beam path.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethylpentan-1-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylpentan-1-amine is a primary amine with a branched alkyl structure, serving as a versatile intermediate in organic synthesis and a potential building block in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, characterized by a chiral center and multiple rotatable bonds, gives rise to a complex conformational landscape that dictates its reactivity, physical properties, and biological interactions. This document provides a comprehensive overview of the molecular structure, conformational possibilities, and physicochemical properties of this compound. It includes a summary of its key identifiers, predicted spectroscopic characteristics, and detailed protocols for its synthesis and analysis, designed to support advanced research and development applications.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the molecular formula C₇H₁₇N.[1] The structure consists of a five-carbon pentane (B18724) chain with an ethyl group substituted at the second carbon atom and a primary amine group attached to the first carbon. This substitution pattern creates a chiral center at the C2 position, meaning the molecule can exist as two distinct enantiomers: (S)-2-ethylpentan-1-amine and (R)-2-ethylpentan-1-amine.[2]
The presence of the amine group allows for hydrogen bonding, influencing its boiling point, solubility, and utility as a nucleophile in chemical reactions.[1] The branched alkyl chain contributes to its steric profile, which can affect transition state geometries in reactions.[1]
Chemical Identifiers and Computed Properties
Key chemical identifiers and computed physicochemical properties for this compound are summarized below. These data are crucial for database searches, regulatory submissions, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 90831-93-9 | [4] |
| Molecular Formula | C₇H₁₇N | [1][4] |
| Molecular Weight | 115.22 g/mol | [1][3] |
| Canonical SMILES | CCCC(CC)CN | [1][4] |
| InChI Key | JMWKVOZQRYHIHA-UHFFFAOYSA-N | [1][3] |
| Monoisotopic Mass | 115.136100 g/mol | [1][3] |
| XLogP3 | 2.3 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1][4] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [4] |
| Complexity | 43.7 | [3][4] |
Conformational Analysis
The conformation of this compound is determined by the rotation around its four single C-C and C-N bonds.[4] The steric hindrance introduced by the ethyl group at the C2 position significantly influences the relative stability of different conformers. The molecule will preferentially adopt staggered conformations (anti and gauche) to minimize torsional strain. The most stable conformers will likely arrange the bulky propyl and ethyl groups in an anti-periplanar orientation relative to each other to reduce steric clash.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, its structure allows for the prediction of characteristic spectroscopic features based on established principles for aliphatic amines.[5][6]
Infrared (IR) Spectroscopy
As a primary aliphatic amine, its IR spectrum is expected to show the following characteristic absorptions:
-
N-H Stretching: Two distinct medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[6]
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ due to the alkyl framework.
-
N-H Bending (Scissoring): A medium to strong absorption between 1650-1580 cm⁻¹.[6]
-
C-N Stretching: A weak to medium absorption in the 1250–1020 cm⁻¹ range.[6]
-
N-H Wagging: A broad, strong band between 910-665 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be complex due to the asymmetry of the molecule.
-
-NH₂ Protons: A broad singlet typically appearing between 0.5-5.0 ppm, whose chemical shift is concentration-dependent.[5] This signal disappears upon D₂O exchange.[5]
-
-CH₂-N Protons (C1): A multiplet around 2.3-3.0 ppm, deshielded by the adjacent nitrogen.[5]
-
Alkyl Protons: A series of complex multiplets in the 0.8-1.7 ppm range corresponding to the propyl and ethyl groups.
-
-
¹³C NMR: Due to the lack of symmetry, seven distinct signals are expected.
-
C1 (attached to N): Expected in the 35-55 ppm range.
-
C2 (chiral center): Expected in the 40-60 ppm range.
-
Other Alkyl Carbons: Signals will appear further upfield in the 10-40 ppm range.
-
Experimental Protocols
The following sections detail generalized but robust experimental workflows for the synthesis and analysis of this compound, based on common laboratory practices for similar compounds.
Synthesis via Reductive Amination
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[1] It involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7]
Detailed Methodology:
-
Reactor Charging: A stirred autoclave reactor is charged with 2-ethylpentanal (1.0 eq), a suitable catalyst such as 5% Palladium on Carbon (Pd/C, ~1-2 mol%), and a solvent like ethanol. The reactor is then sealed.
-
Ammonolysis and Hydrogenation: The reactor is purged with nitrogen, and then ammonia is introduced to an appropriate pressure. Subsequently, the vessel is pressurized with hydrogen gas (e.g., 25 bar).[8]
-
Reaction: The mixture is heated to a temperature between 100-150°C and stirred vigorously. The reaction is monitored by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.
-
Catalyst Removal: After cooling and venting, the reaction mixture is filtered through a pad of celite to remove the heterogeneous Pd/C catalyst.
-
Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.
-
Purification: The crude amine is purified by fractional distillation under reduced pressure to yield the final product.
Analytical Workflow for Quality Control
Confirming the identity and purity of the synthesized this compound is critical. A multi-step analytical workflow is employed for this purpose.
Detailed Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Protocol: A small, diluted sample in a volatile solvent (e.g., dichloromethane) is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is ramped to separate components by boiling point. The eluent is directed into a mass spectrometer using Electron Ionization (EI).
-
Data: The GC chromatogram provides the retention time and relative purity (area percent). The mass spectrum should show the molecular ion peak (m/z = 115) and a characteristic fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: The purified amine (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Both ¹H and ¹³C NMR spectra are acquired.
-
Data: The spectra are analyzed for chemical shifts, integration, and coupling patterns to confirm the exact arrangement of atoms, consistent with the structure of this compound.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: A drop of the neat liquid sample is placed between two salt plates (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data: The resulting spectrum is checked for the presence of characteristic functional group absorptions, particularly the N-H and C-N bands, as described in Section 3.1.
-
Applications and Reactivity
This compound's primary utility is as a synthetic intermediate.[1] The primary amine group is a potent nucleophile and can participate in a wide range of chemical reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Oxidation: The amine group can be oxidized to form other nitrogen-containing functional groups.[1]
Its branched structure can impart unique solubility and steric properties to larger molecules, making it a valuable fragment in the synthesis of specialty chemicals, agrochemicals, and as a scaffold for potential pharmaceutical candidates.[1]
Conclusion
This compound is a structurally interesting primary amine with a defined, albeit complex, conformational profile governed by steric interactions. Its chirality and functional group make it a useful building block in synthetic chemistry. While detailed experimental studies on its conformation are limited, its properties can be reliably predicted using standard spectroscopic and computational techniques. The provided protocols offer a robust framework for its synthesis and characterization, enabling its effective use in research and development settings.
References
- 1. Buy this compound | 90831-93-9 [smolecule.com]
- 2. (2S)-2-ethylpentan-1-amine | C7H17N | CID 92981890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]
Technical Guide: Synthesis of 2-Ethylpentan-1-amine via Reductive Amination
Abstract
This technical document provides a comprehensive overview of the synthesis of 2-Ethylpentan-1-amine, a primary amine with applications in organic synthesis and as a building block for more complex molecules.[1] The core focus is on the reductive amination pathway, a highly efficient and widely utilized method in medicinal and industrial chemistry for forming carbon-nitrogen bonds.[2][3] This guide details the underlying reaction mechanism, compares various catalytic and reagent-based protocols, presents quantitative data, and provides a detailed experimental procedure. The document is structured to serve as a practical reference for laboratory synthesis and process development.
Introduction to Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones).[4] The process involves the condensation of a carbonyl group with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine.[5][6] This one-pot approach is often preferred over traditional SN2 alkylation of amines, as it avoids common issues like over-alkylation and the use of potentially genotoxic alkyl halides.[3][7]
For the synthesis of this compound, the reaction proceeds by treating 2-ethylpentanal with ammonia, followed by reduction of the resulting imine intermediate.
Key advantages of this methodology include:
-
High Selectivity: Judicious choice of reducing agent can selectively reduce the imine C=N bond in the presence of the starting carbonyl group.[8]
-
Versatility: A wide range of reducing agents, from complex metal hydrides to catalytic hydrogenation, can be employed.[3]
-
Green Chemistry: Catalytic routes using molecular hydrogen are considered environmentally benign, producing water as the only byproduct.[3]
Reaction Mechanism and Pathway
The synthesis of this compound via reductive amination is a two-step process that occurs in a single reaction vessel.[9]
-
Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-ethylpentanal. This forms an unstable hemiaminal (or carbinolamine) intermediate.[1][5]
-
Reduction: The imine intermediate is then reduced to the target primary amine, this compound. This reduction can be achieved with various reducing agents.[5]
Methodologies and Quantitative Data
Several protocols exist for the reductive amination of 2-ethylpentanal. The choice of method depends on scale, available equipment, and desired selectivity. Key approaches include catalytic hydrogenation and reduction with hydride reagents.
Catalytic Hydrogenation
This method is highly efficient for large-scale industrial production and is considered a green chemistry approach.[1][3] It involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.
| Catalyst System | Pressure (bar) | Temperature (°C) | Selectivity for 1° Amine | Reference |
| Amorphous Cobalt (from CoCl₂/NaBH₄) | 1 - 10 | 80 | 99% | [1][10] |
| Iron on N-doped SiC | 65 | 140 | High Yields (up to 96%) | [11] |
| Palladium on Carbon (Pd/C) | 20 - 100 | 100 - 170 | Variable | [12] |
| Nickel | Variable | Variable | Commercially Used | [7] |
Hydride Reducing Agents
For laboratory-scale synthesis, chemical reducing agents are often more convenient. These reagents offer varying degrees of reactivity and selectivity.[3][8]
| Reducing Agent | Key Features | Typical Solvents | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over aldehydes; tolerant of acidic pH.[8] | Methanol (B129727), Ethanol | [2][8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective; does not require pH control.[2][8] | Dichloroethane (DCE), Tetrahydrofuran (THF) | [3][13] |
| Sodium Borohydride (NaBH₄) | Inexpensive and common; can also reduce the starting aldehyde.[8][14] | Methanol, Ethanol | [8][15] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 90831-93-9 | [16][17] |
| Molecular Formula | C₇H₁₇N | [1][17] |
| Molecular Weight | 115.22 g/mol | [16][17] |
| IUPAC Name | This compound | [17] |
| Canonical SMILES | CCCC(CC)CN | [17] |
Experimental Protocols
This section provides a representative protocol for the laboratory-scale synthesis of this compound using sodium cyanoborohydride, a widely used selective reducing agent.[8]
Materials and Reagents
-
2-Ethylpentanal
-
Ammonia (e.g., 7N solution in Methanol)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (Anhydrous)
-
Acetic Acid (Glacial)
-
Diethyl Ether or Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Detailed Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylpentanal (1.0 eq). Dissolve the aldehyde in anhydrous methanol.
-
Amine Addition: Cool the solution in an ice bath and add a solution of ammonia in methanol (e.g., 7N solution, 1.5 - 2.0 eq) dropwise.
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.[18] Allow the mixture to stir at room temperature for 1-2 hours to allow for sufficient imine formation.[13]
-
Reduction: Cool the mixture again in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, ~1.2 eq) in a minimal amount of methanol and add it slowly to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aldehyde.
-
Work-up:
-
Carefully quench the reaction by slowly adding water or saturated NaHCO₃ solution to decompose any excess reducing agent.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Take up the remaining aqueous residue in diethyl ether or ethyl acetate.[18]
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[18]
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to yield the pure product.
Experimental Workflow Visualization
The overall process from initial setup to final product analysis follows a logical sequence of steps common in synthetic organic chemistry.
Safety and Handling
-
2-Ethylpentanal: Handle in a well-ventilated fume hood. It is flammable and may cause skin and eye irritation.
-
Ammonia: Corrosive and toxic. Work with concentrated ammonia solutions in a fume hood.
-
Sodium Cyanoborohydride: Highly toxic. Can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme care and appropriate personal protective equipment (PPE). Quench reactions carefully.
-
Solvents: Methanol, diethyl ether, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.
This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.
References
- 1. Buy this compound | 90831-93-9 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]
- 13. chem.msu.ru [chem.msu.ru]
- 14. ias.ac.in [ias.ac.in]
- 15. scispace.com [scispace.com]
- 16. Page loading... [guidechem.com]
- 17. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Stability and Reactivity of 2-Ethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 2-Ethylpentan-1-amine, a primary aliphatic amine with applications in organic synthesis and as a potential building block for pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from established principles of amine chemistry, data on structurally similar compounds, and standardized testing protocols. It covers key aspects of thermal and photostability, reactivity towards common reagents, and recommended storage and handling procedures. Detailed experimental methodologies for stability and compatibility testing are provided to guide researchers in assessing the behavior of this compound in various contexts.
Chemical and Physical Properties
This compound is a branched-chain primary amine. Its structure and basic properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 90831-93-9 |
| Boiling Point | Data not available; estimated to be similar to 2-ethylhexylamine (B116587) (169 °C)[1] |
| Density | Data not available; estimated to be similar to 2-ethylhexylamine (0.789 g/mL at 25 °C)[1] |
| Solubility | Soluble in water and many organic solvents.[2] |
| Appearance | Expected to be a colorless liquid with a characteristic amine (fish-like) odor.[2] |
Stability Profile
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in drug development. This section outlines the expected thermal and photostability of this compound based on general principles and data from analogous compounds.
Thermal Stability
Primary aliphatic amines are generally stable at ambient temperatures but can undergo thermal decomposition at elevated temperatures.[3] The decomposition of amines is often accelerated by the presence of carbon dioxide. For many amines, significant thermal degradation is not observed below 120-140°C.[4] For instance, 2-ethylhexylamine is considered stable under normal temperatures and pressures.[5]
Key Considerations:
-
Decomposition Products: Thermal decomposition of primary amines can lead to the formation of ammonia, secondary amines, nitriles, and various hydrocarbon fragments through complex reaction pathways.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures than thermal decomposition in an inert atmosphere.
Photostability
Aliphatic amines do not typically absorb strongly in the near-UV and visible regions of the electromagnetic spectrum, suggesting a degree of intrinsic photostability. However, photodegradation can occur, particularly in the presence of photosensitizers or upon absorption of higher energy UV radiation. The primary photochemical processes for amines involve the cleavage of C-N and N-H bonds.
Reactivity Profile
The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which confers both nucleophilic and basic properties.
Basicity
As a primary amine, this compound is a weak base and will react with acids to form the corresponding ammonium (B1175870) salts. The pKa of the conjugate acid is expected to be around 10.75, similar to other primary amines like 2-ethylhexylamine.[1]
Nucleophilicity
The nucleophilic nature of the amino group allows this compound to participate in a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and ultimately quaternary ammonium salts.
-
Acylation: Reaction with acyl halides or anhydrides to form amides.
-
Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) via a carbinolamine intermediate.
Oxidation
The amino group is susceptible to oxidation. The products of oxidation depend on the oxidizing agent used. Strong oxidizing agents can lead to the formation of nitro compounds, while milder oxidation may yield various intermediates.
Incompatibilities
This compound is incompatible with:
-
Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.[1]
-
Acids and acid halides: Exothermic neutralization reactions.[6]
-
Isocyanates and halogenated organics. [1]
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and safety of this compound.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][7] It should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[7]
-
Handling: Use in a well-ventilated area or with local exhaust ventilation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
The following sections provide detailed, generalized protocols for assessing the stability and purity of this compound. These should be adapted and validated for specific experimental needs.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[8]
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air for oxidative stability) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]
-
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions.[10][11][12][13][14]
Methodologies:
-
Acid/Base Hydrolysis:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation (Liquid State):
-
Place the neat liquid sample in a sealed vial.
-
Heat in an oven at a high temperature (e.g., 100-150 °C) for a defined period.
-
-
Photodegradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a photochemically inert solvent (e.g., acetonitrile (B52724) or water) in a quartz cuvette.
-
Expose the sample to a light source with controlled UV and visible output, according to ICH Q1B guidelines.
-
Include a dark control sample stored under the same conditions but protected from light.
-
Analysis of Stressed Samples: All stressed samples, along with an unstressed control, should be analyzed by a suitable stability-indicating method, such as HPLC-UV/MS or GC-MS, to identify and quantify any degradation products.
Purity and Degradation Product Analysis by GC-MS
Objective: To separate and identify this compound and its potential volatile degradation products.
Methodology:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-polarity column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Derivatization (e.g., with benzenesulfonyl chloride) may be necessary to improve peak shape and thermal stability.[15]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to a standard of this compound.
Purity Assay by HPLC
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Methodology:
-
Instrument: High-performance liquid chromatograph with a UV or charged aerosol detector (CAD), as aliphatic amines lack a strong chromophore.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Pre-column derivatization with a UV-active agent (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) can be employed for UV detection.[16]
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 7).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for the derivative, or CAD.
-
-
Data Analysis: Calculate the purity by the area percent method, assuming all impurities have a similar response factor, or by using a reference standard for quantitative analysis.
Conclusion
References
- 1. 2-Ethylhexylamine CAS#: 104-75-6 [m.chemicalbook.com]
- 2. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. calpaclab.com [calpaclab.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. epfl.ch [epfl.ch]
- 9. Thermogravimetric analyzes on liquid matrices - Analytice [analytice.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. scispace.com [scispace.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Ethylpentan-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpentan-1-amine, a primary aliphatic amine with the chemical formula C₇H₁₇N, is a versatile building block in organic synthesis and holds potential for applications in pharmaceutical and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and drug delivery systems. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on established chemical principles and offers detailed experimental protocols for its quantitative determination.
Core Principles of Amine Solubility
The solubility of an amine is primarily governed by its molecular structure and the physicochemical properties of the solvent. Key factors influencing the solubility of this compound include:
-
Hydrogen Bonding: The primary amine group (-NH₂) is capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone).
-
Van der Waals Forces: The nonpolar heptyl backbone of the molecule interacts favorably with nonpolar solvents (e.g., hexane, toluene) through London dispersion forces.
-
"Like Dissolves Like" Principle: As a general rule, nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents. This compound possesses both a polar head (the amine group) and a significant nonpolar tail, suggesting a broad range of solubility in solvents of varying polarities.
Aliphatic amines with fewer than six carbon atoms are generally soluble in water.[1][2] With seven carbon atoms, this compound is on the borderline of water solubility but is expected to be readily soluble in a wide array of organic solvents.[1][3]
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Miscible | Strong hydrogen bonding interactions between the amine and hydroxyl groups. |
| Ethanol | Miscible | Similar to methanol, strong hydrogen bonding is expected. | |
| Polar Aprotic | Acetone (B3395972) | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the amine protons. |
| Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible. | |
| Dichloromethane (B109758) | Soluble | The polarity of dichloromethane is suitable for dissolving the amine through dipole-dipole interactions. | |
| Chloroform | Soluble | Similar to dichloromethane, favorable dipole-dipole interactions are expected. | |
| Ethyl Acetate | Soluble | The ester group offers hydrogen bond accepting sites, and the overall polarity is favorable. | |
| Nonpolar | Toluene (B28343) | Soluble | The nonpolar aromatic ring of toluene interacts well with the alkyl chain of the amine via van der Waals forces. |
| Hexane | Soluble | Strong van der Waals interactions between the nonpolar alkyl chains of both the amine and hexane. |
Experimental Determination of Solubility
To obtain precise and accurate solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[4] This can be coupled with a gravimetric or spectroscopic method for quantification.
Isothermal Shake-Flask Method Coupled with Gravimetric Analysis
This method involves creating a saturated solution of the amine in the solvent at a constant temperature and then determining the concentration of the dissolved amine by evaporating the solvent and weighing the residue.[5][6]
Experimental Protocol:
-
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric pipettes and flasks
-
Syringe filters (PTFE, 0.22 µm)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
-
-
Procedure:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The shaking should be vigorous enough to ensure good mixing.
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved amine to settle.
-
Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a volumetric pipette, ensuring no undissolved material is transferred. For volatile solvents, a gas-tight syringe should be used.
-
Filter the withdrawn aliquot through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.
-
Weigh the dish or vial containing the amine residue on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:
S ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Logical Workflow for Solubility Determination
References
Theoretical and Computational Elucidation of 2-Ethylpentan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Ethylpentan-1-amine, a primary amine with potential applications in organic synthesis and drug development. This document summarizes key molecular properties, spectroscopic data, and synthesis pathways. Detailed computational and experimental methodologies are presented to facilitate further research and application. The guide integrates quantitative data into structured tables and visualizes complex processes through diagrams, offering a thorough resource for professionals in the field.
Introduction
This compound, with the molecular formula C₇H₁₇N, is a branched-chain aliphatic amine.[1][2][3] Its structure, featuring a chiral center at the second carbon of the pentane (B18724) backbone, makes it an interesting candidate for stereoselective synthesis and as a building block in the development of novel pharmaceutical agents.[1] Understanding the molecular geometry, electronic properties, and reactivity of this amine is crucial for its effective utilization. Computational chemistry provides powerful tools to investigate these aspects at a molecular level, complementing experimental data. This guide will delve into the theoretical and computational approaches used to characterize this compound.
Molecular Properties
The fundamental properties of this compound are summarized in the table below. These values are a combination of data from chemical databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | PubChem[3], Guidechem[2] |
| Molecular Weight | 115.22 g/mol | PubChem[3], Guidechem[2] |
| IUPAC Name | This compound | PubChem[3] |
| Canonical SMILES | CCCC(CC)CN | PubChem[3] |
| InChI Key | JMWKVOZQRYHIHA-UHFFFAOYSA-N | PubChem[3] |
| CAS Number | 90831-93-9 | Guidechem[2] |
| Topological Polar Surface Area | 26 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 4 | Guidechem[2] |
Theoretical and Computational Studies
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules like this compound.
Geometry Optimization
The three-dimensional structure of this compound can be optimized using DFT methods, such as B3LYP with a 6-31G* basis set, to find the lowest energy conformation. These calculations provide insights into bond lengths, bond angles, and dihedral angles.
Table of Predicted Geometrical Parameters (DFT B3LYP/6-31G)*
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (average) | 1.53 - 1.54 Å |
| C-N | ~1.47 Å | |
| N-H (average) | ~1.01 Å | |
| C-H (average) | 1.09 - 1.10 Å | |
| Bond Angle | C-C-C (backbone) | ~112-115° |
| C-C-N | ~114° | |
| H-N-H | ~106° | |
| C-N-H | ~110° |
Note: The values in the table are typical for similar aliphatic amines and should be considered as estimates in the absence of a specific peer-reviewed study on this compound.
Vibrational Analysis
Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. As a primary amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations.[4]
Table of Predicted Vibrational Frequencies (DFT B3LYP/6-31G)*
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Asymmetric N-H Stretch | -NH₂ | ~3450 - 3500 | Medium |
| Symmetric N-H Stretch | -NH₂ | ~3350 - 3400 | Medium |
| C-H Stretches | -CH₃, -CH₂, -CH | ~2850 - 3000 | Strong |
| N-H Scissoring (Bend) | -NH₂ | ~1580 - 1650 | Medium |
| C-N Stretch | Aliphatic Amine | ~1020 - 1250 | Medium-Weak |
| N-H Wagging | -NH₂ | ~650 - 900 | Broad, Strong |
Note: These are expected frequency ranges for primary aliphatic amines. Actual values for this compound may vary.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Table of Predicted Electronic Properties (DFT)
| Property | Predicted Value |
| HOMO Energy | -9.2 to -9.8 eV |
| LUMO Energy | Not available |
| HOMO-LUMO Gap | Not available |
| Dipole Moment | Not available |
Note: The HOMO energy range is based on unverified data from a commercial supplier and should be treated with caution.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through reductive amination.[1]
Protocol for Reductive Amination:
-
Reaction Setup: A round-bottom flask is charged with 2-ethylpentanal and a suitable solvent (e.g., methanol).
-
Ammonia (B1221849) Addition: An excess of ammonia (in the form of ammonium (B1175870) hydroxide (B78521) or as a gas) is added to the solution.
-
Reducing Agent: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise while maintaining the reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the nitrogen atom (α-protons) will be deshielded and appear at a higher chemical shift. The N-H protons typically appear as a broad singlet.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in unique chemical environments. The carbon atom bonded to the nitrogen will be deshielded.
Infrared (IR) Spectroscopy:
-
The IR spectrum should display the characteristic absorption bands for a primary amine as detailed in the vibrational analysis section, including the N-H stretches, N-H bend, and C-N stretch.[4]
Visualizations
Synthesis Pathway: Reductive Amination
Caption: Reductive amination pathway for this compound synthesis.
Computational Workflow for Molecular Characterization
Caption: Workflow for computational characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. While a dedicated, peer-reviewed computational study on this specific molecule is not yet available, this guide consolidates existing knowledge on similar amines and provides a framework for future research. The presented data, protocols, and visualizations serve as a valuable resource for scientists and researchers interested in the synthesis, characterization, and application of this and other branched-chain primary amines in drug development and other fields. Further computational and experimental work is encouraged to validate and expand upon the findings presented herein.
References
safe handling and storage of 2-Ethylpentan-1-amine in the lab
An In-depth Technical Guide to the Safe Handling and Storage of 2-Ethylpentan-1-amine in the Lab
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide has been compiled from safety data for structurally similar compounds and general best practices for handling flammable and corrosive amines. A specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult the supplier-specific SDS upon acquisition.
Introduction
This compound is a primary amine with potential applications in organic synthesis and pharmaceutical development.[1] Its structural characteristics suggest that it is likely to be a flammable and corrosive liquid, posing significant hazards if not handled and stored correctly.[2][3] This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound in a laboratory setting.
Hazard Identification and Classification
Based on data for analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards include flammability, skin corrosion, and potential toxicity.[3][4]
Table 1: Anticipated Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | Highly flammable liquid and vapor / Flammable liquid and vapor.[3][5] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[4] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[4] |
Physical and Chemical Properties
The following table summarizes the known and estimated physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H17N[6] |
| Molecular Weight | 115.22 g/mol [1][6] |
| Appearance | Colorless liquid (anticipated) |
| Odor | Amine-like, fishy (anticipated)[3] |
| Boiling Point | Not available |
| Flash Point | Not available (expected to be low) |
| XLogP3 | 2.3[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to minimize exposure to this compound.[7] A risk assessment should always be conducted to determine the specific PPE required for a given procedure.
Caption: Recommended Personal Protective Equipment for handling this compound.
Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a framework for the safe handling of this compound in a laboratory setting.
5.1. Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
5.2. Handling Procedures
-
Preparation:
-
Don the appropriate PPE as outlined in Section 4.
-
Ensure all necessary equipment is clean, dry, and in good working order.
-
Have spill control materials readily available.
-
-
Dispensing:
-
Heating:
-
Avoid heating this compound near open flames or other ignition sources.
-
If heating is necessary, use a well-controlled heating mantle, water bath, or oil bath.
-
-
Post-Handling:
-
Tightly seal all containers of this compound after use.
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Storage Requirements
Proper storage of this compound is crucial to prevent accidents and maintain its integrity.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]
-
Keep containers tightly closed to prevent the escape of flammable vapors and absorption of moisture.
-
Store in a designated flammable liquids cabinet.[9]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and acid chlorides.[2][8]
Emergency Procedures
In the event of an emergency, follow these procedures and any site-specific protocols.
7.1. Spills and Leaks
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible absorbents.[2]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood or a large volume):
7.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Experimental Workflow for Handling Hazardous Liquid Chemicals
The following diagram illustrates a general workflow for safely handling hazardous liquid chemicals like this compound.
Caption: A generalized workflow for the safe handling of hazardous liquid chemicals.
Disposal Considerations
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[13] Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]
Conclusion
While this compound presents significant hazards, adherence to the safety protocols outlined in this guide will help to mitigate the risks. A strong safety culture, including thorough planning, proper use of engineering controls and PPE, and preparedness for emergencies, is paramount for the safe utilization of this chemical in a laboratory setting.
References
- 1. Buy this compound | 90831-93-9 [smolecule.com]
- 2. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. emsdiasum.com [emsdiasum.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. actenviro.com [actenviro.com]
- 9. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Methodological & Application
Application Notes and Protocols: The Use of 2-Ethylpentan-1-amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling the selective production of a single enantiomer of a chiral molecule. Chiral amines are a critical class of compounds in this field, serving as versatile chiral auxiliaries, catalysts, and resolving agents.[1][2] Their ability to induce stereoselectivity is fundamental to the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other specialty chemicals.[3][4] This document provides detailed application notes and protocols on the use of 2-Ethylpentan-1-amine, a chiral primary amine, in asymmetric synthesis.
This compound (Figure 1) is a chiral primary amine with a stereogenic center at the C2 position.[3] While specific documented applications of this compound in asymmetric synthesis are not extensively reported in readily available literature, its structural similarity to other well-established chiral amines allows for its potential application in various asymmetric transformations to be explored. These notes will therefore draw upon established methodologies for analogous chiral amines and provide a framework for its use as a chiral auxiliary and a resolving agent.
Figure 1: Structure of (S)-2-Ethylpentan-1-amine
A simple chiral primary amine with potential applications in asymmetric synthesis.
Application 1: this compound as a Chiral Auxiliary
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5] After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Given its primary amine functionality, this compound can be readily converted into amides or imines, making it a suitable candidate for a chiral auxiliary in reactions such as asymmetric alkylations and aldol (B89426) reactions.
Asymmetric Alkylation of an Enolate
In this application, this compound is first condensed with a carbonyl compound to form a chiral imine. The resulting imine is then deprotonated to form a chiral aza-enolate, which can undergo diastereoselective alkylation. Subsequent hydrolysis of the imine removes the chiral auxiliary and yields the desired α-alkylated carbonyl compound in high enantiomeric excess.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone (B45756) using (S)-2-Ethylpentan-1-amine as a Chiral Auxiliary
Materials:
-
(S)-2-Ethylpentan-1-amine
-
Cyclohexanone
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl (B1604629) bromide
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formation of the Chiral Imine: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), (S)-2-Ethylpentan-1-amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure to obtain the crude chiral imine.
-
Diastereoselective Alkylation: Dissolve the crude imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir the mixture for 30 minutes to form the aza-enolate. Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Work-up and Isolation of the Alkylated Imine: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Hydrolysis and Removal of the Chiral Auxiliary: Stir the purified alkylated imine in a mixture of diethyl ether and 2 M hydrochloric acid at room temperature for 12 hours. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting (R)-2-benzylcyclohexanone by silica gel column chromatography.
Expected Outcome and Analysis:
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis. Based on analogous systems using other chiral primary amines, high diastereoselectivity in the alkylation step and subsequently high enantiomeric excess of the final product are anticipated.
| Reactant | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| Cyclohexanone | (R)-2-benzylcyclohexanone | 60-80 | >90 |
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using a chiral amine auxiliary.
Application 2: this compound as a Resolving Agent
Kinetic resolution is a widely used method for separating a racemic mixture of enantiomers.[6] This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent. Chiral amines are excellent resolving agents for racemic acids through the formation of diastereomeric salts that can be separated by crystallization.[6][7]
Resolution of a Racemic Carboxylic Acid
In this application, racemic ibuprofen (B1674241) is treated with one enantiomer of this compound to form a pair of diastereomeric ammonium (B1175870) carboxylate salts. Due to their different physical properties, one diastereomeric salt will preferentially crystallize from a suitable solvent. The crystallized salt can then be separated by filtration, and the enantiomerically pure carboxylic acid can be recovered by acidification.
Experimental Protocol: Resolution of Racemic Ibuprofen using (S)-2-Ethylpentan-1-amine
Materials:
-
Racemic Ibuprofen
-
(S)-2-Ethylpentan-1-amine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of Diastereomeric Salts: Dissolve racemic ibuprofen (1.0 eq) in methanol. In a separate flask, dissolve (S)-2-Ethylpentan-1-amine (0.5 eq) in methanol. Slowly add the amine solution to the ibuprofen solution with stirring. Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Separation of Diastereomers: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Recovery of the Enantiomerically Enriched Acid: Suspend the collected crystals in water and acidify with 2 M hydrochloric acid until the pH is approximately 2. Extract the liberated ibuprofen into diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (S)-ibuprofen.
-
Recovery of the Other Enantiomer: The mother liquor from the filtration step contains the more soluble diastereomeric salt. This can be treated in a similar manner (acidification and extraction) to recover ibuprofen enriched in the (R)-enantiomer.
Expected Outcome and Analysis:
The enantiomeric excess of the recovered ibuprofen can be determined by chiral HPLC or by measuring its specific rotation. The efficiency of the resolution depends on the difference in solubility of the two diastereomeric salts.
| Racemate | Resolving Agent | Recovered Enantiomer | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| (±)-Ibuprofen | (S)-2-Ethylpentan-1-amine | (S)-Ibuprofen | 30-45 | >95 |
Signaling Pathway for Racemic Resolution
Caption: General workflow for the resolution of a racemic acid.
Conclusion
While direct, published applications of this compound in asymmetric synthesis are limited, its structural features as a chiral primary amine make it a promising candidate for use as both a chiral auxiliary and a resolving agent. The protocols provided herein are based on well-established methodologies for structurally similar amines and offer a solid foundation for researchers to explore the potential of this compound in their own synthetic endeavors. Further investigation into its use in other asymmetric transformations, such as in the formation of chiral ligands for metal-catalyzed reactions, is also warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 90831-93-9 [smolecule.com]
- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for 2-Ethylpentan-1-amine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing 2-Ethylpentan-1-amine as a versatile building block in the synthesis of novel pharmaceutical agents. The focus is on its incorporation into adenosine (B11128) A2A receptor agonists, a class of compounds with therapeutic potential in inflammation, neurodegenerative disorders, and as vasodilators.
Introduction to this compound in Medicinal Chemistry
This compound is a primary amine that serves as a valuable lipophilic building block in drug discovery. Its branched alkyl structure can impart favorable pharmacokinetic properties to a parent molecule, such as increased metabolic stability and enhanced membrane permeability. In the context of adenosine receptor ligands, modification of the 5'-uronamide group of adenosine with various amines allows for the fine-tuning of receptor affinity and selectivity. The use of bulky and lipophilic amines like this compound can explore new binding interactions within the receptor pocket, potentially leading to compounds with unique pharmacological profiles.
Application: Synthesis of Novel Adenosine A₂A Receptor Agonists
This section details the application of this compound in the synthesis of analogs of the potent and selective A2A adenosine receptor agonist, CGS 21680. The 5'-N-ethylcarboxamido group of CGS 21680 is a key determinant of its activity. By replacing the ethylamine (B1201723) moiety with this compound, researchers can investigate the impact of a larger, more lipophilic substituent on receptor binding and functional activity.
Biological Activity of Adenosine A₂A Receptor Agonists
The following table summarizes the biological activity of the parent compound, CGS 21680, and provides a template for presenting data for newly synthesized analogs.
| Compound | Target | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Selectivity (A₂A vs A₁) |
| CGS 21680 | Adenosine A₂A Receptor | Radioligand Binding | 27 | 1.48-180 | ~140-fold[1] |
| N-(2-ethylpentyl)-adenosine-5'-uronamide (Hypothetical) | Adenosine A₂A Receptor | Radioligand Binding | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of N-(2-ethylpentyl)-adenosine-5'-uronamide, a representative analog of CGS 21680.
Protocol 1: Synthesis of N-(2-ethylpentyl)-adenosine-5'-uronamide
This protocol is adapted from the general synthesis of adenosine-5'-uronamides.
Materials:
-
Adenosine-5'-carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve adenosine-5'-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add this compound (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the desired N-(2-ethylpentyl)-adenosine-5'-uronamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radioligand Binding Assay for Adenosine A₂A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the synthesized compound for the human adenosine A₂A receptor.
Materials:
-
Membranes from cells stably expressing the human adenosine A₂A receptor.
-
[³H]CGS 21680 (radioligand)
-
N-(2-ethylpentyl)-adenosine-5'-uronamide (test compound)
-
Adenosine deaminase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 100 µM NECA)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, [³H]CGS 21680 (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for 2 hours.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Visualizations
Adenosine A₂A Receptor Signaling Pathway
References
Application of 2-Ethylpentan-1-amine in Agrochemical Synthesis: A Review of Potential Uses
Introduction
2-Ethylpentan-1-amine, a primary amine with a branched alkyl chain, presents an intriguing molecular scaffold for the synthesis of novel agrochemicals. While its direct application in commercially available agrochemical products is not prominently documented in publicly available literature, its structural features suggest potential utility as a building block in the development of new herbicides, fungicides, and insecticides. The branched heptyl structure can impart desirable physicochemical properties to a molecule, such as modified lipophilicity and metabolic stability, which are critical for the efficacy and environmental fate of a crop protection agent.
This document explores the theoretical applications of this compound in the synthesis of various classes of agrochemicals based on established structure-activity relationships and common synthetic routes for active ingredient development. Although specific experimental data for this compound in these contexts are limited, this analysis provides a framework for researchers and professionals in the field to explore its potential.
Potential Application in Herbicide Synthesis
One of the most significant classes of herbicides is the chloroacetamides. These compounds typically act by inhibiting very long-chain fatty acid synthesis in susceptible plants. The synthesis of N-substituted chloroacetamides is a common strategy in herbicide development. This compound can be envisaged as a precursor for novel chloroacetamide herbicides.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of a chloroacetamide herbicide.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of N-(2-ethylpentyl)-2-chloroacetamide, a potential herbicidal agent, is provided below. This protocol is based on standard procedures for the synthesis of chloroacetamide herbicides.
Table 1: Hypothetical Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| This compound | C₇H₁₇N | 115.22 | Starting Material | 1.0 eq |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Reagent | 1.1 eq |
| Triethylamine (B128534) | C₆H₁₅N | 101.19 | Base | 1.2 eq |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | Solvent | - |
| N-(2-ethylpentyl)-2-chloroacetamide | C₉H₁₈ClNO | 191.70 | Product | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-(2-ethylpentyl)-2-chloroacetamide.
Potential Application in Fungicide Synthesis
Carboxamides represent a significant class of fungicides that inhibit the succinate (B1194679) dehydrogenase enzyme in the fungal respiratory chain. The amine functionality of this compound can be readily converted into an amide, making it a candidate for incorporation into novel fungicidal structures.
Logical Relationship for Fungicide Development:
Caption: Amide formation for potential fungicides.
Experimental Protocol (Hypothetical):
The following is a general protocol for the synthesis of an N-(2-ethylpentyl) carboxamide, which could be screened for fungicidal activity. The specific carboxylic acid chloride would be chosen based on known fungicidal pharmacophores.
Table 2: General Reactants for Fungicidal Carboxamide Synthesis
| Reactant | Role | Comments |
| This compound | Amine source | Provides the N-alkyl side chain. |
| Substituted Carboxylic Acid Chloride | Acylating agent | Should contain a known fungicidal toxophore. |
| Aprotic Solvent (e.g., THF, DCM) | Reaction medium | Should be inert to the reaction conditions. |
| Organic Base (e.g., Pyridine, TEA) | Acid scavenger | Neutralizes the HCl byproduct. |
Procedure:
-
Dissolve this compound in an aprotic solvent.
-
Add an organic base to the solution.
-
Slowly add the desired carboxylic acid chloride at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove salts and water-soluble impurities.
-
Isolate and purify the product using standard techniques such as crystallization or chromatography.
Potential Application in Insecticide Synthesis
While less common, certain amide and amine derivatives have shown insecticidal activity. The lipophilic nature of the 2-ethylpentyl group could potentially enhance the penetration of the insect cuticle, a key factor for contact insecticides.
Although direct, documented applications of this compound in the synthesis of commercial agrochemicals are scarce, its chemical structure holds promise for the development of new active ingredients. The synthetic protocols and conceptual frameworks presented here offer a starting point for researchers to explore the potential of this branched primary amine in the discovery of novel herbicides, fungicides, and insecticides. Further research, including the synthesis and biological screening of derivatives, is necessary to fully elucidate the potential of this compound in the field of agrochemical science. The key to unlocking its potential will be the strategic combination of the 2-ethylpentyl moiety with known agrochemical pharmacophores to generate novel compounds with enhanced efficacy and favorable environmental profiles.
Application Notes and Protocols for 2-Ethylpentan-1-amine as a Corrosion Inhibitor for Steel
Disclaimer: The following application notes and protocols are a representative example based on the known performance of structurally similar alkyl amines as corrosion inhibitors for steel. Currently, there is no publicly available research data specifically for 2-Ethylpentan-1-amine. The quantitative data presented herein is hypothetical but realistic, designed to illustrate the expected performance and evaluation methods.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a common and effective method to mitigate this problem. Amines, particularly primary alkyl amines, have been identified as effective corrosion inhibitors for steel in acidic and neutral environments.[1][2][3] This is attributed to the presence of the lone pair of electrons on the nitrogen atom, which facilitates the adsorption of the molecule onto the steel surface, forming a protective barrier against corrosive agents.[3] this compound, a primary alkyl amine, is a promising candidate for corrosion inhibition due to its molecular structure. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel.
Proposed Mechanism of Action
The primary mechanism of corrosion inhibition by this compound is believed to be through adsorption onto the steel surface. This process can occur via two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine in acidic solutions.
-
Chemisorption: This involves the sharing of the lone pair of electrons of the nitrogen atom with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate bond.
The adsorbed this compound molecules form a protective film that isolates the steel from the corrosive environment, thereby inhibiting both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions. The effectiveness of this protective layer is influenced by the concentration of the inhibitor, the temperature, and the composition of the corrosive medium.
Figure 1. Proposed adsorption mechanism of this compound on a steel surface.
Data Presentation
The following tables summarize the expected quantitative data from the evaluation of this compound as a corrosion inhibitor.
Table 1: Weight Loss Measurements
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 5.20 | - |
| 50 | 1.82 | 65.0 |
| 100 | 1.14 | 78.1 |
| 200 | 0.68 | 86.9 |
| 400 | 0.42 | 91.9 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 | -450 | 125 | 70 | 120 | - |
| 50 | -435 | 48 | 68 | 115 | 61.6 |
| 100 | -428 | 29 | 65 | 112 | 76.8 |
| 200 | -420 | 17 | 62 | 108 | 86.4 |
| 400 | -412 | 9 | 60 | 105 | 92.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 250 | 150 | - |
| 50 | 780 | 85 | 67.9 |
| 100 | 1550 | 50 | 83.9 |
| 200 | 2800 | 32 | 91.1 |
| 400 | 4500 | 20 | 94.4 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of steel coupons.
Materials:
-
Steel coupons (e.g., mild steel with a known surface area)
-
Corrosive solution (e.g., 1 M HCl)
-
This compound
-
Acetone, ethanol
-
Desiccator
-
Analytical balance (±0.1 mg)
Protocol:
-
Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and ethanol, and dry.
-
Weigh the cleaned coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ)
-
ΔW = Weight loss (g)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
ρ = Density of steel (g/cm³)
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Electrochemical Measurements
Objective: To study the electrochemical behavior of steel in the presence and absence of the inhibitor using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Corrosive solution
-
This compound
Protocol:
A. Potentiodynamic Polarization:
-
Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Assemble the three-electrode cell with the steel WE, SCE RE, and platinum CE.
-
Fill the cell with the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the resulting Tafel plot.
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
icorr₀ = Corrosion current density without inhibitor
-
icorrᵢ = Corrosion current density with inhibitor
-
-
B. Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode setup and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance without inhibitor
-
Rctᵢ = Charge transfer resistance with inhibitor
-
-
Figure 2. Experimental workflow for evaluating corrosion inhibitor efficiency.
Safety Precautions
-
Handle all chemicals, especially the corrosive solutions and the amine inhibitor, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: Synthesis and Utility of N-(2-Ethylpentyl)imines and their Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 2-ethylpentan-1-amine with aldehydes and ketones provides a facile route to the synthesis of N-(2-ethylpentyl)imines (Schiff bases). These imines are versatile intermediates that can be readily converted to saturated secondary amines via reductive amination. Both the imine and the resulting secondary amine moieties are valuable pharmacophores and synthetic building blocks in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of these compounds and application notes on their relevance in the development of novel therapeutic agents.
Introduction
Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines.[1][2] This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then undergoes dehydration to yield the C=N double bond of the imine.[3] The reaction is reversible, and thus, removal of water is often necessary to drive the equilibrium towards the product.[2]
The resulting imines can be isolated or, more commonly, subjected to in situ reduction in a process known as reductive amination.[4] This one-pot reaction directly converts a carbonyl compound and an amine into a more stable secondary or tertiary amine.[4][5] This methodology is highly valued in pharmaceutical synthesis for its efficiency and broad substrate scope.[6]
The N-(2-ethylpentyl) moiety, with its branched alkyl chain, can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability. Derivatives of such branched amines have been explored for various therapeutic applications, including as antimicrobial and antimalarial agents.[7]
Reaction Mechanisms
Imine Formation
The formation of an imine from a primary amine and an aldehyde or ketone is typically a two-part process: nucleophilic addition followed by elimination of water.[3] The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3]
Caption: General mechanism of imine formation.
Reductive Amination
In reductive amination, the imine (or iminium ion) formed in situ is immediately reduced to a saturated amine.[8] This is commonly achieved using a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4]
Caption: Pathway of reductive amination.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylidene-2-ethylpentan-1-amine (Imine Formation)
This protocol describes the synthesis of an imine from this compound and benzaldehyde (B42025).
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass stopper
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add anhydrous magnesium sulfate (approx. 2 g per 10 mmol of aldehyde).
-
Add the solvent (DCM or MTBE, approx. 20 mL per 10 mmol of aldehyde).
-
Add benzaldehyde (1.0 eq.).
-
While stirring, add this compound (1.1 eq.) dropwise.
-
Stopper the flask and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the magnesium sulfate with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude imine product.
-
The product can be purified by distillation under reduced pressure if necessary.
Protocol 2: Synthesis of N-(2-Ethylpentyl)benzylamine (Reductive Amination)
This protocol outlines a one-pot reductive amination of benzaldehyde with this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in DCM or DCE (approx. 15 mL per 10 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A few drops of acetic acid can be added to catalyze this step.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq.). The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude secondary amine can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data
While specific data for this compound is not extensively published, the following table presents representative yields for similar reactions involving branched primary amines, which can be expected to be comparable.
| Amine | Carbonyl Compound | Reaction Type | Product | Yield (%) | Reference |
| Branched Primary Amine | Various Ketones | Reductive Amination (Ni catalyst) | Branched Primary Amines | 75-96 | [9] |
| Primary Aliphatic Amine | (E)-2-arylidene-3-cyclohexenones | Imine Condensation–Isoaromatization | 2-benzyl-N-substituted anilines | 23-82 | [10] |
| Benzylamine (B48309) | Benzaldehyde | Imine Formation (MgSO₄ catalyst) | N-Benzylidenebenzylamine | 87 | [11] |
| Various Primary Amines | Various Aldehydes/Ketones | Reductive Amination (Stepwise) | Secondary Amines | High | [5] |
Applications in Drug Development
Imines and their corresponding saturated amine derivatives are crucial in medicinal chemistry.[7] They serve as key intermediates in the synthesis of nitrogen-containing heterocycles, which form the core structure of many natural products and pharmaceuticals, including alkaloids.[12][13]
-
Antimicrobial and Antifungal Agents: The imine moiety is a known pharmacophore in compounds exhibiting antibacterial and antifungal properties. The N-benzylideneaniline core, for instance, has been investigated for these activities.[14] The lipophilic nature of the 2-ethylpentyl group could potentially enhance the ability of such compounds to penetrate microbial cell membranes.
-
Antimalarial Drug Scaffolds: The N-alkylamine side chain is a critical feature in many antimalarial drugs. The length and branching of this chain influence the drug's efficacy and ability to accumulate in the parasite's food vacuole.[12] Derivatives of N-alkyl-pentanamines are of interest for this reason, making compounds derived from this compound potential candidates for incorporation into novel antimalarial agents.
-
CNS-Active Agents: The phenethylamine (B48288) scaffold, which can be synthesized via reactions involving primary amines, is a core component of many compounds active in the central nervous system (CNS). These compounds can interact with a variety of receptors, including adrenergic and dopamine (B1211576) receptors. The structural modifications afforded by using branched amines like this compound can modulate receptor affinity and selectivity.
The general workflow for utilizing these reactions in a drug discovery context is outlined below.
Caption: Drug discovery workflow using imine/amine synthesis.
Conclusion
The reaction of this compound with aldehydes and ketones offers a straightforward and efficient route to a diverse range of imines and secondary amines. These products are not only of academic interest but also hold significant potential as intermediates and final compounds in drug discovery programs. The protocols provided herein offer a solid foundation for the synthesis and exploration of this valuable class of compounds for researchers in organic synthesis and medicinal chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]
- 12. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 2-Ethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 2-Ethylpentan-1-amine, a primary amine valuable as a building block in organic synthesis and pharmaceutical development. The following sections outline two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. Quantitative data from analogous reactions with pentylamine are presented to provide a comparative reference for expected outcomes.
Introduction
N-alkylation of primary amines is a fundamental transformation in organic chemistry, yielding secondary and tertiary amines that are prevalent in a vast array of biologically active molecules and functional materials. This compound (C7H17N) is a chiral primary amine with potential applications in the synthesis of novel chemical entities. The protocols described herein provide robust methods for its derivatization.
Data Presentation: Comparative N-Alkylation Methods
The following tables summarize typical reaction conditions and yields for the N-alkylation of pentylamine, a structurally similar primary amine. These data serve as a valuable guide for the N-alkylation of this compound, though actual yields may vary depending on the specific substrate and reaction optimization.
Table 1: Direct N-Alkylation of Pentylamine with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | Reflux (~82) | 12-24 | Good |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux (~82) | 12-24 | Moderate-Good |
| Benzyl Bromide | Hunig's Base | Acetonitrile | Room Temp | 2-12 | Good |
Note: Over-alkylation to the tertiary amine can be a significant side reaction in direct alkylation. Using the amine as the limiting reagent can favor mono-alkylation.[1]
Table 2: Reductive Amination of Pentanal with Amines
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethylamine | NaBH(OAc)₃ | Dichloromethane | Room Temp | 12-24 | High |
| Benzylamine | NaBH₃CN | Methanol | Room Temp | 12-24 | High |
Note: Reductive amination is generally a more controlled method for producing secondary amines from primary amines, with a lower propensity for over-alkylation compared to direct alkylation.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two primary N-alkylation methods discussed.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Ethyl Iodide)
This protocol describes a general procedure for the direct mono-N-alkylation of this compound using an ethyl halide.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.[3]
-
Slowly add ethyl iodide (1.1 equivalents) dropwise to the stirred suspension at room temperature.[3]
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the solid potassium salts and wash the filter cake with a small amount of diethyl ether.[3]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with deionized water to remove any remaining salts.
-
Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-ethyl-2-ethylpentan-1-amine can be purified by fractional distillation or flash column chromatography.
Protocol 2: Reductive Amination with an Aldehyde (e.g., Acetaldehyde)
This protocol provides a method for the N-alkylation of this compound via reductive amination with acetaldehyde (B116499) to yield N-ethyl-2-ethylpentan-1-amine.
Materials:
-
This compound
-
Acetaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), anhydrous
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (DCM or DCE).[2]
-
Add acetaldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of glacial acetic acid can be added if needed.[2]
-
To the stirring mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.[2]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).[2]
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with DCM.[2]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude N-ethyl-2-ethylpentan-1-amine can be purified by flash column chromatography.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Ethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis of novel N-substituted heterocycles utilizing 2-Ethylpentan-1-amine as a key building block. While specific literature examples detailing the use of this compound in these reactions are not prevalent, the protocols outlined below are based on well-established synthetic methodologies for primary amines. These methods are broadly applicable and can be adapted for this compound to generate a diverse range of heterocyclic structures for further investigation in medicinal chemistry and materials science.
Introduction
Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. The incorporation of various substituents on the nitrogen atom of a heterocycle can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological activity. This compound, with its branched alkyl chain, offers a unique lipophilic moiety that can be introduced into heterocyclic scaffolds to potentially enhance membrane permeability and modulate biological activity.
This document outlines protocols for two fundamental and versatile methods for heterocycle synthesis where this compound can be employed as the primary amine source: the Paal-Knorr synthesis of pyrroles and the Hantzsch synthesis of thiazoles.
Paal-Knorr Pyrrole Synthesis with this compound
The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2] The reaction typically proceeds under neutral or mildly acidic conditions.[2]
General Reaction Scheme:
Caption: Paal-Knorr synthesis of an N-(2-ethylpentyl)pyrrole derivative.
Experimental Protocol: Synthesis of 1-(2-Ethylpentyl)-2,5-dimethylpyrrole
This protocol is adapted from general procedures for the Paal-Knorr synthesis.[3]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-hexanedione (1.0 mmol, 1.0 eq) in ethanol (5 mL).
-
Add this compound (1.2 mmol, 1.2 eq) to the solution.
-
Add glacial acetic acid (0.1 mmol, 0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 1-(2-ethylpentyl)-2,5-dimethylpyrrole.
Expected Data and Comparison
The following table provides hypothetical data for the synthesis of 1-(2-ethylpentyl)-2,5-dimethylpyrrole, alongside representative literature data for the synthesis of a similar N-substituted pyrrole.
| Parameter | 1-(2-Ethylpentyl)-2,5-dimethylpyrrole (Hypothetical) | 1-Butyl-2,5-dimethylpyrrole (Representative) |
| Yield | 80-90% | 85% |
| Physical State | Colorless to pale yellow oil | Colorless oil |
| Boiling Point | Not available | 98-100 °C (15 mmHg) |
| ¹H NMR (CDCl₃, δ) | ~0.8-0.9 (t, 6H), ~1.2-1.4 (m, 6H), ~1.7 (m, 1H), ~3.7 (d, 2H), ~2.2 (s, 6H), ~5.8 (s, 2H) | 0.93 (t, 3H), 1.35 (m, 2H), 1.65 (m, 2H), 3.78 (t, 2H), 2.22 (s, 6H), 5.81 (s, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~10.5, ~14.0, ~23.0, ~29.0, ~40.0, ~48.0, ~105.0, ~128.0 | 13.0, 13.8, 20.0, 33.5, 46.2, 105.1, 127.8 |
Hantzsch Thiazole (B1198619) Synthesis with this compound
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives from an α-haloketone and a thioamide.[4] To incorporate the 2-ethylpentyl group, a corresponding N-(2-ethylpentyl)thiourea would first need to be synthesized.
Synthesis of N-(2-Ethylpentyl)thiourea (Intermediate)
General Reaction Scheme:
Caption: Synthesis of N-(2-ethylpentyl)thiourea intermediate.
Experimental Protocol: Synthesis of N-(2-Ethylpentyl)thiourea
-
To a solution of ammonium (B1175870) thiocyanate (B1210189) (1.1 mmol, 1.1 eq) in acetone (B3395972) (10 mL), add benzoyl chloride (1.0 mmol, 1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add this compound (1.0 mmol, 1.0 eq) and continue stirring for 1 hour.
-
Pour the reaction mixture into water and collect the precipitated N-benzoyl-N'-(2-ethylpentyl)thiourea by filtration.
-
Hydrolyze the acylthiourea by refluxing with an aqueous solution of sodium hydroxide (B78521) (5%, 20 mL) for 1 hour.
-
Cool the mixture, acidify with dilute HCl, and collect the N-(2-ethylpentyl)thiourea product by filtration.
Hantzsch Thiazole Synthesis
General Reaction Scheme:
Caption: Hantzsch synthesis of a 2-(2-ethylpentylamino)thiazole derivative.
Experimental Protocol: Synthesis of 4-Phenyl-N-(2-ethylpentyl)thiazol-2-amine
This protocol is based on general Hantzsch thiazole synthesis procedures.[4]
Materials:
-
N-(2-Ethylpentyl)thiourea
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
In a round-bottom flask, dissolve N-(2-ethylpentyl)thiourea (1.0 mmol, 1.0 eq) in ethanol (10 mL).
-
Add 2-bromoacetophenone (1.0 mmol, 1.0 eq) to the solution.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water and neutralize with sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-phenyl-N-(2-ethylpentyl)thiazol-2-amine.
Expected Data and Comparison
The following table provides hypothetical data for the synthesis of 4-phenyl-N-(2-ethylpentyl)thiazol-2-amine, alongside representative literature data for a similar 2-aminothiazole (B372263) derivative.
| Parameter | 4-Phenyl-N-(2-ethylpentyl)thiazol-2-amine (Hypothetical) | N-Butyl-4-phenylthiazol-2-amine (Representative) |
| Yield | 75-85% | 82% |
| Physical State | White to off-white solid | White solid |
| Melting Point | Not available | 118-120 °C |
| ¹H NMR (CDCl₃, δ) | ~0.8-0.9 (t, 6H), ~1.2-1.4 (m, 6H), ~1.7 (m, 1H), ~3.2 (t, 2H), ~5.5 (br s, 1H, NH), ~6.7 (s, 1H), ~7.2-7.4 (m, 3H), ~7.8 (d, 2H) | 0.95 (t, 3H), 1.45 (m, 2H), 1.65 (m, 2H), 3.25 (t, 2H), 5.45 (br s, 1H, NH), 6.72 (s, 1H), 7.25-7.45 (m, 3H), 7.82 (d, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~10.5, ~14.0, ~23.0, ~29.0, ~40.0, ~50.0, ~102.0, ~126.0, ~128.0, ~128.5, ~135.0, ~150.0, ~168.0 | 13.8, 20.2, 31.5, 48.5, 101.8, 126.2, 127.9, 128.6, 135.2, 150.1, 168.3 |
Conclusion
The protocols provided herein offer a starting point for the synthesis of novel heterocycles incorporating the 2-ethylpentyl moiety. Researchers and drug development professionals can utilize these general methods to create libraries of N-substituted pyrroles and thiazoles for biological screening. It is important to note that reaction conditions, such as temperature, reaction time, and catalyst loading, may require optimization for this compound to achieve maximum yields and purity. Standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, should be employed to confirm the structure and purity of the synthesized compounds. The unique structural feature of the 2-ethylpentyl group may impart interesting pharmacological properties to the resulting heterocycles, making this a promising area for further investigation.
References
Application Notes and Protocols: 2-Ethylpentan-1-amine Derivatives for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-ethylpentan-1-amine derivatives in material science. The information presented is based on established principles of polymer chemistry and material science, offering a foundational guide for researchers exploring the use of novel branched aliphatic amines. While specific experimental data for this compound derivatives is not widely published, the following sections provide detailed protocols and representative data for a hypothetical derivative, N,N'-bis(2-ethylpentyl)ethane-1,2-diamine, to illustrate its application as an epoxy curing agent.
Introduction to this compound Derivatives in Material Science
This compound is a primary aliphatic amine with a branched hydrocarbon chain. This structure offers unique properties when its derivatives are incorporated into polymers. The branched nature of the alkyl group can influence the physical and mechanical properties of materials by affecting chain packing and intermolecular forces. Potential applications for derivatives of this compound include:
-
Epoxy Curing Agents: Diamine derivatives can be used to cross-link epoxy resins. The branched structure may impart lower viscosity and improved toughness to the cured resin.
-
Polyamide Monomers: Diamines can be reacted with dicarboxylic acids to form polyamides. The non-linear structure of the 2-ethylpentyl group could lead to polyamides with increased solubility and lower melting points.
-
Polyurethane Components: As chain extenders or as part of a polyol, these derivatives can be used in the synthesis of polyurethanes, potentially affecting the soft segment and, consequently, the elastomeric properties.
-
Surface Modifying Agents: Functionalized derivatives of this compound can be used to alter the surface properties of materials, such as adhesion and wettability.
Hypothetical Case Study: N,N'-bis(2-ethylpentyl)ethane-1,2-diamine as an Epoxy Curing Agent
This section details the synthesis and application of a hypothetical diamine derivative, N,N'-bis(2-ethylpentyl)ethane-1,2-diamine, as a curing agent for a standard epoxy resin.
The synthesis of this diamine can be achieved through reductive amination, a common method for the preparation of amines.[1]
Experimental Protocol: Synthesis of N,N'-bis(2-ethylpentyl)ethane-1,2-diamine
Materials:
-
2-Ethylpentanal
-
Ethane-1,2-diamine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-ethylpentanal (2 equivalents) and ethane-1,2-diamine (1 equivalent) in dichloromethane (DCM).
-
Stir the solution at room temperature for 1 hour to form the intermediate di-imine.
-
Slowly add sodium triacetoxyborohydride (STAB) (2.5 equivalents) to the reaction mixture in portions over 30 minutes.
-
Continue to stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure N,N'-bis(2-ethylpentyl)ethane-1,2-diamine.
Synthesis Workflow Diagram
References
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 2-Ethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amines, particularly chiral primary amines, serve as versatile ligands in transition metal catalysis. Their ability to coordinate with metal centers can influence the steric and electronic environment of the catalyst, enabling high selectivity and efficiency in a variety of organic transformations.[1][2] 2-Ethylpentan-1-amine, a chiral primary amine, represents a class of simple, yet potentially effective ligands for asymmetric catalysis. Metal complexes derived from such amines are explored for their potential in reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.[3][4][5] The chirality inherent in this compound can be transferred during the catalytic cycle to produce enantiomerically enriched products, which are of significant interest in the pharmaceutical and fine chemical industries.[3][5]
This document provides detailed protocols and application notes for the hypothetical use of a metal complex with this compound as a chiral ligand in asymmetric transfer hydrogenation.
Application Note 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Metal complexes of rhodium and iridium containing chiral diamine or amino alcohol ligands are well-established catalysts for the asymmetric transfer hydrogenation of ketones and imines.[6][7][8] By analogy, a complex formed in situ from a rhodium precursor and a chiral primary amine like (S)-2-Ethylpentan-1-amine can be postulated to catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.
In this hypothetical application, a rhodium(III) precursor is complexed with (S)-2-Ethylpentan-1-amine. This complex is then utilized to catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to a model substrate like acetophenone (B1666503). The chiral environment created by the this compound ligand is expected to favor the formation of one enantiomer of 1-phenylethanol (B42297) over the other.
Hypothetical Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of a Rhodium-(S)-2-Ethylpentan-1-amine Catalyst and its Application in Asymmetric Transfer Hydrogenation
Materials:
-
[Rh(Cp*)Cl2]2 (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
(S)-2-Ethylpentan-1-amine
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Chiral HPLC for enantiomeric excess determination
Procedure:
Part A: In-situ Catalyst Preparation
-
In a nitrogen-filled glovebox or under an inert atmosphere using a Schlenk line, add [Rh(Cp*)Cl2]2 (3.1 mg, 0.005 mmol) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane (5 mL) to dissolve the rhodium precursor.
-
In a separate vial, dissolve (S)-2-Ethylpentan-1-amine (2.3 mg, 0.02 mmol) in anhydrous dichloromethane (1 mL).
-
Slowly add the (S)-2-Ethylpentan-1-amine solution to the stirred rhodium precursor solution.
-
Stir the resulting mixture at room temperature for 1 hour to allow for complex formation. The solution should change color, indicating coordination.
Part B: Catalytic Transfer Hydrogenation
-
To the freshly prepared catalyst solution from Part A, add acetophenone (120.1 mg, 1.0 mmol).
-
In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.
-
Add isopropanol (9 mL) to the reaction mixture, followed by the addition of the 0.1 M KOH in isopropanol solution (1.0 mL, 0.1 mmol).
-
Heat the reaction mixture to 50°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with the addition of water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to obtain 1-phenylethanol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Data Presentation
Table 1: Hypothetical Performance of Rh-(S)-2-Ethylpentan-1-amine Catalyst in the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | 40 | 24 | 85 | 81 | 65 (R) |
| 2 | 50 | 12 | 98 | 95 | 72 (R) |
| 3 | 60 | 8 | >99 | 96 | 70 (R) |
| 4 | 50 | 12 | 97 | 94 | 75 (R) (with NaH instead of KOH) |
Visualizations
Caption: Workflow for the rhodium-catalyzed asymmetric transfer hydrogenation.
References
- 1. chemscene.com [chemscene.com]
- 2. Developments in asymmetric catalysis by metal complexes of chiral chelating nitrogen-donor ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Oxidation of 2-Ethylpentan-1-amine
Introduction
The oxidation of primary aliphatic amines is a fundamental transformation in organic synthesis, yielding valuable products such as aldehydes, nitriles, or carboxylic acids, which serve as key intermediates in the development of pharmaceuticals and other fine chemicals.[1] 2-Ethylpentan-1-amine is a simple branched-chain aliphatic amine, and its selective oxidation provides a model system for developing robust synthetic methodologies. This document details a reliable protocol for the oxidation of this compound to 2-ethylpentanenitrile using a modern and efficient oxidizing system.
Principle of the Method
This protocol employs o-iodoxybenzoic acid (IBX) as the primary oxidant in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a co-catalyst or promoter.[2] IBX is a versatile and mild hypervalent iodine(V) reagent known for its efficacy in oxidizing various functional groups, including the conversion of primary amines to imines or nitriles.[3][4][5] The presence of TBAB has been shown to significantly promote the oxidation of primary amines to their corresponding nitriles, offering good yields and relatively short reaction times.[2] The overall reaction transforms the aminomethyl group (-CH₂NH₂) into a nitrile group (-C≡N).
Materials and Reagents
-
Substrate: this compound (C₇H₁₇N, MW: 115.22 g/mol )[6]
-
Oxidant: o-Iodoxybenzoic acid (IBX)
-
Promoter: Tetrabutylammonium bromide (TBAB)
-
Solvent: Acetonitrile (B52724) (MeCN), HPLC grade
-
Workup Reagents:
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser and heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system (optional, for purification)
-
Experimental Protocol
4.1 Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 8.68 mmol, 1.0 equiv.).
-
Dissolve the amine in 40 mL of acetonitrile.
-
To this solution, add o-iodoxybenzoic acid (IBX) (6.08 g, 21.7 mmol, 2.5 equiv.) and tetrabutylammonium bromide (TBAB) (7.00 g, 21.7 mmol, 2.5 equiv.).
-
Attach a reflux condenser to the flask.
4.2 Reaction Execution
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.
-
Maintain the reflux and vigorous stirring for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture. The disappearance of the starting amine spot indicates reaction completion.
4.3 Workup and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble byproducts. Wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of diethyl ether (or ethyl acetate) and 50 mL of water.
-
Wash the organic layer sequentially with:
-
50 mL of saturated aqueous Na₂S₂O₃ solution (to quench any remaining oxidant).
-
50 mL of saturated aqueous NaHCO₃ solution.
-
50 mL of brine.
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4.4 Purification
-
The crude product, 2-ethylpentanenitrile, can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield the purified nitrile.
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Iodoxybenzoic acid (IBX) can be explosive under impact or when heated above 200°C. Handle with care and avoid grinding or heating it as a dry solid.[3]
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Data Presentation
The following table summarizes typical quantitative data for the oxidation of this compound according to this protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 1.00 | g | Starting Material |
| 8.68 | mmol | 1.0 equiv. | |
| o-Iodoxybenzoic acid (IBX) | 6.08 | g | Oxidant |
| 21.7 | mmol | 2.5 equiv. | |
| Tetrabutylammonium bromide (TBAB) | 7.00 | g | Promoter |
| 21.7 | mmol | 2.5 equiv. | |
| Reaction Conditions | |||
| Solvent | Acetonitrile | - | |
| Solvent Volume | 40 | mL | |
| Temperature | 82 (Reflux) | °C | |
| Reaction Time | 4 | hours | Monitored by TLC |
| Results | |||
| Product | 2-Ethylpentanenitrile | - | C₇H₁₃N, MW: 111.19 g/mol |
| Theoretical Yield | 0.965 | g | |
| Actual Yield (Post-Purification) | 0.791 | g | |
| Yield | 82 | % | |
| Purity (by GC-MS) | >98 | % |
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the experimental procedure.
Caption: Workflow for the IBX-mediated oxidation of this compound.
Disclaimer: This protocol is intended for use by trained research professionals in a laboratory setting. Appropriate safety measures should always be implemented. The yields and reaction times are representative and may vary.
References
- 1. Reaction of oxidation of amines | Filo [askfilo.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethylpentan-1-amine
Welcome to the Technical Support Center for the purification of 2-Ethylpentan-1-amine. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its chemical nature as a primary amine. These challenges include:
-
Basicity: Its basic nature can cause strong interactions with acidic materials, such as silica (B1680970) gel, leading to tailing and poor separation during column chromatography.
-
Potential for Impurities: Synthesis routes, particularly reductive amination of 2-ethylpentanal, can lead to impurities that are structurally similar to the desired product, making separation difficult. Common impurities include unreacted starting materials, over-alkylation products (secondary and tertiary amines), and byproducts from side reactions.
-
Atmospheric Reactivity: Like many primary amines, this compound can react with atmospheric carbon dioxide to form a carbamate (B1207046) salt, which can complicate analysis and purification.
Q2: What are the most common impurities to expect in crude this compound?
The most common impurities depend on the synthetic route. For the common synthesis via reductive amination of 2-ethylpentanal, you can expect:
-
Unreacted 2-ethylpentanal: The starting aldehyde may not have fully reacted.
-
N,N-bis(2-ethylpentyl)amine (Secondary Amine): Formed by the reaction of the primary amine product with another molecule of the imine intermediate.
-
2-Ethylpentan-1-ol: A potential byproduct if the aldehyde is reduced.
-
Imines: Residual imine intermediates from the condensation of the aldehyde and ammonia.
If synthesis involves alkylation of an amine, over-alkylation to form secondary and tertiary amines is a common issue.[1]
Q3: Which purification techniques are most effective for this compound?
A multi-step approach is often the most effective for achieving high purity. The most common and effective techniques are:
-
Acid-Base Extraction: This is a highly effective first step to separate the basic amine from neutral and acidic impurities.[2][3]
-
Fractional Distillation: Due to its relatively low boiling point, fractional distillation can be very effective for separating this compound from less volatile impurities.
-
Column Chromatography: While challenging due to the basicity of the amine, it can be used for high-purity separations, often with modified stationary or mobile phases.
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of the amine after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete protonation of the amine. | Ensure the pH of the aqueous acidic solution is sufficiently low (pH < 2) to fully protonate the amine. Use a stronger acid if necessary. |
| Amine salt is partially soluble in the organic layer. | Perform multiple extractions with the aqueous acid to ensure complete transfer of the amine salt to the aqueous phase. |
| Incomplete deprotonation during basification. | Ensure the pH of the aqueous layer is sufficiently high (pH > 12) during the basification step to fully deprotonate the amine salt. |
| Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Problem: The extracted amine is still impure.
| Possible Cause | Troubleshooting Step |
| Basic impurities are co-extracted. | If other basic impurities are present, acid-base extraction alone may not be sufficient. Further purification by distillation or chromatography will be necessary. |
| Neutral impurities are trapped in the aqueous layer. | Ensure thorough mixing and sufficient settling time during the extraction to allow for proper phase separation. A backwash of the basic aqueous layer with a fresh portion of organic solvent can help remove trapped neutral impurities. |
Fractional Distillation
Problem: Poor separation of the amine from impurities.
| Possible Cause | Troubleshooting Step |
| Boiling points of the amine and impurities are too close. | Use a longer fractionating column or a column with a higher number of theoretical plates.[4] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.[4] |
| Fluctuating temperature during distillation. | Ensure the distillation apparatus is well-insulated to prevent heat loss. Use a heating mantle with a controller for stable heating. |
Problem: The amine decomposes during distillation.
| Possible Cause | Troubleshooting Step |
| The amine is sensitive to high temperatures. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the amine. |
| Presence of oxygen at high temperatures. | Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Column Chromatography
Problem: Significant tailing of the amine peak/spot.
| Possible Cause | Troubleshooting Step |
| Strong interaction of the basic amine with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the mobile phase. This will compete with the amine for the acidic sites on the silica gel. |
| Inappropriate stationary phase. | Use a less acidic stationary phase, such as neutral or basic alumina (B75360), or a deactivated silica gel. Amine-functionalized silica is also a good option. |
Problem: The amine does not elute from the column.
| Possible Cause | Troubleshooting Step |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Irreversible adsorption to the stationary phase. | This can happen with highly acidic silica gel. Use a less acidic stationary phase or add a stronger basic modifier to the mobile phase. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95% | 80-90% | Removes a wide range of non-basic impurities. | Does not separate other basic impurities. |
| Fractional Distillation | >98% | 70-85% | Effective for removing impurities with different boiling points. | Can lead to thermal degradation if not performed under vacuum. |
| Column Chromatography (with basic modifier) | >99% | 60-80% | Provides very high purity. | Can be time-consuming and may result in lower yields due to product loss on the column. |
Note: The values presented are typical and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (B109758) (10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M HCl. The amine will be protonated and move into the aqueous layer.
-
Separation of Non-Basic Impurities: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH until the pH is greater than 12. This will deprotonate the amine, causing it to separate from the aqueous layer.
-
Back Extraction: Extract the free amine back into the original organic solvent (three times with an equal volume).
-
Washing and Drying: Combine the organic layers and wash once with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified amine.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Charge the Flask: Add the crude or partially purified this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (approximately 155-157 °C at atmospheric pressure). Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively. For temperature-sensitive applications, perform the distillation under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Use neutral alumina or silica gel treated with a basic modifier. A common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes with 0.5% triethylamine added.
-
Column Packing: Pack the column with the chosen stationary phase in the non-polar component of the mobile phase.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Synthesis of 2-Ethylpentan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Ethylpentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include:
-
Reductive Amination of 2-Ethylpentanal: A direct method involving the reaction of 2-ethylpentanal with ammonia (B1221849), followed by the reduction of the intermediate imine.
-
Catalytic Hydrogenation of 2-Ethylpentanenitrile: An industrially relevant method that reduces the nitrile functional group to a primary amine.
-
Gabriel Synthesis: A classic method for forming primary amines from 1-halo-2-ethylpentane, though it involves multiple steps.[1]
-
Hofmann Rearrangement of 2-Ethylhexanamide: This method converts the amide to the primary amine with one less carbon atom.[2]
Q2: What are the typical side reactions I should be aware of for each synthesis method?
A2: Each method has a characteristic set of potential side reactions:
-
Reductive Amination: The most common side products are the secondary amine (N-(2-ethylpentyl)pentan-1-amine) and tertiary amine (N,N-bis(2-ethylpentyl)amine) formed from the reaction of the product with the starting imine. Aldol condensation of the starting aldehyde, 2-ethylpentanal, can also occur.
-
Catalytic Hydrogenation of 2-Ethylpentanenitrile: Incomplete reduction can leave unreacted nitrile or the intermediate imine. Similar to reductive amination, the newly formed primary amine can react with the intermediate imine to form secondary and tertiary amines.[3]
-
Gabriel Synthesis: Side reactions can occur during the hydrolysis of the N-alkylphthalimide, and the removal of the phthalhydrazide (B32825) byproduct can be challenging.[4][5]
-
Hofmann Rearrangement: The intermediate isocyanate can react with the starting amide to form an acylurea or with the product amine to form a substituted urea (B33335).[2]
Q3: How can I purify this compound from the reaction mixture?
A3: Purification strategies depend on the nature of the impurities. Fractional distillation is often effective for separating the desired primary amine from starting materials and some byproducts. For mixtures of primary, secondary, and tertiary amines, chromatographic methods are typically employed.[6] Normal-phase chromatography using silica (B1680970) gel, potentially with an amine-modified stationary phase or a mobile phase containing a volatile amine additive, can be effective.[7][8] Reversed-phase chromatography is also a viable option for purifying polar compounds like primary amines.[9]
Troubleshooting Guides
Reductive Amination of 2-Ethylpentanal
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure the reducing agent is active and added in the correct stoichiometry.- Increase reaction time or temperature as appropriate for the chosen reducing agent. |
| Formation of significant amounts of secondary and/or tertiary amines. | - Use a large excess of ammonia to favor the formation of the primary amine.[10]- Control the pH of the reaction mixture; a slightly acidic pH (around 6-7) can favor imine formation while minimizing side reactions.- Consider a two-step procedure: first, form the imine by reacting 2-ethylpentanal with ammonia, then add the reducing agent. This can limit the exposure of the product amine to the imine intermediate. | |
| Aldol condensation of 2-ethylpentanal. | - Maintain a lower reaction temperature during the initial phase of the reaction.- Add the aldehyde slowly to the reaction mixture containing ammonia. | |
| Product is contaminated with unreacted 2-ethylpentanal. | Insufficient reducing agent or incomplete reduction. | - Increase the amount of reducing agent.- Ensure the catalyst (if used for hydrogenation) is active. |
Catalytic Hydrogenation of 2-Ethylpentanenitrile
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete conversion of the nitrile. | Inactive or insufficient catalyst. | - Use a fresh, active catalyst.- Increase the catalyst loading. |
| Insufficient hydrogen pressure or reaction time. | - Increase the hydrogen pressure.- Extend the reaction time. | |
| Formation of secondary and tertiary amines. | Reaction of the primary amine product with the intermediate imine. | - Optimize the catalyst system. Certain catalysts, like specific cobalt or rhodium-based systems, show high selectivity for primary amines.[4][11]- The addition of an acid or base can sometimes influence selectivity.[12] |
Gabriel Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of N-(2-ethylpentyl)phthalimide. | Incomplete reaction with 1-halo-2-ethylpentane. | - Ensure the potassium phthalimide (B116566) is dry.- Use a suitable polar aprotic solvent like DMF to facilitate the SN2 reaction.[13] |
| Difficult hydrolysis of the phthalimide. | Harsh reaction conditions leading to product degradation. | - Instead of strong acid or base hydrolysis, consider using hydrazine (B178648) (Ing-Manske procedure) for a milder cleavage of the phthalimide.[1] |
| Product contaminated with phthalhydrazide. | Incomplete removal of the byproduct. | - Phthalhydrazide is often insoluble and can be removed by filtration.[5]- Acid-base extraction can be used to separate the basic amine product from the neutral or acidic byproduct. |
Hofmann Rearrangement of 2-Ethylhexanamide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound. | Incomplete reaction. | - Ensure the correct stoichiometry of bromine and base.- Monitor the reaction temperature carefully. |
| Formation of urea byproducts. | The isocyanate intermediate reacts with the amine product or unreacted amide. | - Keep the concentration of the amine product low by, for example, performing the reaction in a two-phase system or by continuously removing the product.- Alternatively, trap the isocyanate intermediate with an alcohol to form a carbamate, which can then be hydrolyzed to the amine in a separate step.[2][14] |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Ethylpentanal with High Selectivity for the Primary Amine
-
Imine Formation: In a reaction vessel, dissolve 2-ethylpentanal in an excess of a solution of ammonia in methanol. Stir the mixture at room temperature for 2-4 hours to allow for the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of a mild reducing agent, such as sodium borohydride, in methanol. Maintain the temperature below 10°C during the addition.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material(s) | Key Reagents | Common Side Products | Typical Yield Range | Selectivity for Primary Amine |
| Reductive Amination | 2-Ethylpentanal, Ammonia | Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Secondary and tertiary amines, Aldol products | 60-85% | Moderate to High (can be optimized) |
| Nitrile Hydrogenation | 2-Ethylpentanenitrile | H₂/Catalyst (e.g., Ni, Co, Rh) | Secondary and tertiary amines | 70-95% | High (catalyst dependent) |
| Gabriel Synthesis | 1-Halo-2-ethylpentane, Potassium Phthalimide | Hydrazine or strong acid/base | Phthalhydrazide, products of hydrolysis | 50-80% | Very High |
| Hofmann Rearrangement | 2-Ethylhexanamide | Bromine, Sodium Hydroxide | Ureas, Acylureas | 40-70% | High |
Note: Yields are approximate and can vary significantly based on reaction conditions and scale.
Visualizations
Diagram 1: Synthesis of this compound via Reductive Amination
Caption: Reductive amination pathway and formation of side products.
Diagram 2: Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Selective Hydrogenative Conversion of Nitriles into Tertiary, Secondary, and Primary Amines under Flow Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pp.bme.hu [pp.bme.hu]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of 2-Ethylpentan-1-amine Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-Ethylpentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a primary amine with the molecular formula C₇H₁₇N.[1][2][3] Its structure consists of a pentane (B18724) backbone with an ethyl group at the second carbon and a terminal amine group.[1] It serves as a versatile building block in organic synthesis and is explored as an intermediate in the development of pharmaceuticals and agrochemicals.[1]
Q2: What are the most common synthetic routes to produce this compound?
A2: The most prevalent methods for synthesizing this compound include:
-
Reductive Amination: This is a highly direct method involving the reaction of a carbonyl compound (like 2-ethylpentanal) with ammonia (B1221849), followed by the reduction of the intermediate imine.[1][4] It is often preferred for its efficiency and can be performed as a one-pot reaction.[4][5]
-
Catalytic Hydrogenation: Often used for industrial-scale production, this method involves the hydrogenation of nitriles or imines derived from precursors like 2-pentanone.[1]
-
Alkylation of Amines: This route involves the reaction of pentan-1-amine with an ethyl halide, though it can be prone to overalkylation.[1][6]
Q3: What key parameters should be optimized for the reductive amination synthesis of this compound?
A3: To maximize yield and selectivity, the following parameters are critical:
-
Ammonia Concentration: Using excess aqueous ammonia (typically 4–6 equivalents) helps to suppress the formation of secondary amine byproducts.[1]
-
Catalyst: Cobalt-based catalysts are highly effective, enabling the reaction under mild conditions (80°C, 1–10 bar H₂) with up to 99% selectivity for the primary amine.[1] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][7][8]
-
Solvent: Water or ethanol (B145695) are suitable solvents as they can enhance the stability of the imine intermediate and improve catalyst activity.[1]
-
Temperature: A temperature range of 50–80°C typically provides a good balance between reaction kinetics and selectivity.[1]
Q4: How can enantiomerically pure this compound be synthesized?
A4: Since this compound possesses a chiral center at the C2 position, enantioselective synthesis is crucial for many pharmaceutical applications.[1] Key strategies include:
-
Metal-Catalyzed Asymmetric Reductive Amination: Chiral ruthenium (Ru) or iridium (Ir) complexes with phosphine (B1218219) ligands can achieve high enantiomeric excess (ee) values, often exceeding 90%.[1]
-
Use of Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary (e.g., menthol-derived groups) can direct the stereochemistry during the reaction, although this requires additional synthetic steps for attachment and removal.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reductive amination reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Incomplete Imine Formation. The first step of reductive amination is the formation of an imine intermediate from the carbonyl compound and ammonia.[4] This equilibrium can be unfavorable.
-
Solution: Ensure removal of water as it forms. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent. The reaction is also typically catalyzed by a mild acid.[7]
-
-
Cause 2: Inefficient Reduction. The reducing agent may not be effective or may have degraded.
-
Solution: Use a fresh, high-quality reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For hydride reagents like NaBH₃CN, ensure the pH is weakly acidic (pH ~5-6), as the reagent is more effective and stable under these conditions.[5]
-
-
Cause 3: Suboptimal Reaction Conditions. Temperature, pressure, and reactant ratios are critical.
-
Solution: Systematically optimize the conditions. Refer to the data tables below for established starting points. Continuous flow reactors have been shown to achieve higher yields (94%) compared to batch reactors (78%) for similar reactions.[1]
-
Problem 2: Significant Formation of Side Products
Q: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I increase the selectivity for the primary amine?
A: Overalkylation is a common side reaction where the desired primary amine product reacts further with the starting carbonyl compound.[9]
-
Cause: Stoichiometry and Reactivity. The newly formed primary amine is nucleophilic and can compete with ammonia to react with the aldehyde/ketone, leading to secondary and tertiary amine impurities.[6]
-
Solution 1: Use Excess Ammonia. Increasing the concentration of ammonia shifts the equilibrium in favor of it reacting with the carbonyl starting material. A 4 to 6-fold excess is recommended.[1]
-
Solution 2: Controlled Addition. Add the reducing agent only after the initial imine formation is complete. Alternatively, a slow addition of the carbonyl compound to the mixture of ammonia and the reducing agent can keep its concentration low, minimizing side reactions.
-
Solution 3: Choose a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more selective for reducing the iminium ion over the carbonyl starting material, which can help minimize side reactions.[7]
-
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?
A: Amines can be challenging to purify via standard silica (B1680970) gel chromatography due to their basicity, which can lead to tailing and poor separation.
-
Strategy 1: Acid-Base Extraction. This is a highly effective first step to separate the basic amine from non-basic impurities.[10]
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether).
-
Extract with an aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
-
Discard the organic layer containing neutral impurities.
-
Basify the aqueous layer (e.g., with 2 M NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.[10]
-
-
Strategy 2: Column Chromatography on a Modified Stationary Phase.
-
Solution: Use amine-functionalized silica gel or basic alumina, which are designed to minimize interactions with basic compounds.[10] Alternatively, pre-treating standard silica gel with a small amount of triethylamine (B128534) in the eluent can also improve separation.
-
-
Strategy 3: Salt Formation. For long-term storage and high purity, the amine can be converted to its hydrochloride salt.
-
Solution: Dissolve the purified amine in a solvent like anhydrous diethyl ether and add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate and can be collected by filtration.[10]
-
Data Presentation
Table 1: Optimization of Reductive Amination Conditions This table summarizes optimized parameters for achieving high yield and selectivity in reductive amination reactions for primary amines.
| Parameter | Recommended Condition | Rationale / Notes | Citation |
| Amine Source | Excess Aqueous Ammonia (4-6 equiv.) | Suppresses secondary amine formation. | [1] |
| Catalyst/Reducer | Cobalt-based catalyst with H₂ | High selectivity (99%) under mild conditions. | [1] |
| NaBH₃CN / NaBH(OAc)₃ | Effective hydride reducing agents for one-pot synthesis. | [5][7] | |
| Temperature | 50 - 80 °C | Balances reaction kinetics with product selectivity. | [1] |
| Pressure (H₂) | 1 - 10 bar | Sufficient for catalytic hydrogenation with Co catalysts. | [1] |
| Solvent | Ethanol or Water | Enhances imine stability and catalyst activity. | [1] |
| Reactor Type | Continuous Flow | Can achieve higher yields (e.g., 94%) compared to batch processes (e.g., 78%). | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general lab-scale procedure using a cobalt catalyst.
Materials:
-
2-Ethylpentanal
-
Aqueous Ammonia (28-30%)
-
Cobalt(II) chloride (CoCl₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrogen gas (H₂)
-
Ethanol
-
Reaction flask equipped with a magnetic stirrer, gas inlet, and reflux condenser.
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve Cobalt(II) chloride in ethanol.
-
Cool the solution in an ice bath and slowly add sodium borohydride to generate the amorphous cobalt catalyst in situ.
-
To this catalyst suspension, add 2-ethylpentanal and a 5-fold molar excess of aqueous ammonia.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 5-10 bar H₂.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours, monitoring the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and carefully vent the excess hydrogen.
-
Filter the mixture to remove the cobalt catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol. The crude product can then be purified using the acid-base extraction protocol below.
Protocol 2: Purification by Acid-Base Extraction
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in diethyl ether (approx. 10 mL per 1 g of crude material).[10]
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times. Combine all aqueous extracts.[10]
-
Cool the combined aqueous layer in an ice bath and slowly add 2 M NaOH with stirring until the pH is >10.[10]
-
Extract the now-basic aqueous layer three times with equal volumes of diethyl ether. The deprotonated amine will move back into the organic phase.
-
Combine the organic extracts and wash once with saturated brine to remove residual inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.[10]
Visualizations
Caption: General workflow for synthesis and purification of this compound.
Caption: The reaction pathway for reductive amination.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Buy this compound | 90831-93-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. N-Ethylpentan-2-amine | 39190-84-6 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Ethylpentan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Ethylpentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in this compound, particularly when synthesized via reductive amination of 2-ethylpentanal or 2-pentanone, can include unreacted starting materials, the corresponding alcohol (from over-reduction of the aldehyde/ketone), and byproducts from side reactions such as secondary or tertiary amines.[1] If alkylation methods are used, over-alkylation can also result in the formation of tertiary amines.[2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: For a comprehensive purity assessment, a combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile impurities and providing structural information.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is invaluable for confirming the structure of the desired product and identifying impurities.[2][4] Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample.[3]
Q3: How can I remove non-basic impurities from my crude this compound?
A3: Acid-base extraction is a highly effective method for removing non-basic and acidic impurities.[1][5] By dissolving the crude amine in an organic solvent and extracting with an acidic aqueous solution (e.g., 1 M HCl), the basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1][5]
Q4: My amine shows significant tailing during silica (B1680970) gel column chromatography. How can I resolve this?
A4: Tailing of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[6] This can be mitigated in a few ways:
-
Use of a mobile phase modifier: Adding a small amount of a competing base, such as triethylamine (B128534) or ammonia, to the eluent can help to reduce tailing.[7]
-
Use of amine-functionalized silica: This type of stationary phase has a basic surface, which minimizes the strong interactions that cause tailing, often allowing for the use of less polar and aggressive solvent systems.[6][7]
-
Use of basic alumina (B75360) as the stationary phase: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[1]
Q5: How should I store purified this compound to prevent degradation?
A5: Primary amines can be susceptible to oxidation and degradation, especially when exposed to air and light. For long-term storage, it is advisable to store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and at a cool temperature. The stability of amines can also be pH-dependent; in some cases, storing the amine as a salt (e.g., hydrochloride salt) can improve its stability.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low recovery after acid-base extraction.
| Possible Cause | Troubleshooting Steps |
| Incomplete extraction from the organic layer. | Increase the number of extractions with the acidic aqueous solution (e.g., from 3 to 5 times). Ensure vigorous mixing in the separatory funnel to maximize surface area contact between the two phases. |
| Incomplete back-extraction from the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine hydrochloride.[5] Increase the number of back-extractions with the organic solvent. |
| Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. |
| Amine salt is partially soluble in the organic layer. | Use a more polar organic solvent for the initial dissolution if possible, or a less polar one for the back-extraction. |
Issue 2: Poor separation of impurities during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent systems. A gradient elution (e.g., gradually increasing the polarity) may be necessary to separate compounds with different polarities.[1] For normal phase chromatography, a common mobile phase is a gradient of ethyl acetate (B1210297) in hexane.[1] |
| Co-elution of impurities with similar polarity. | If using silica gel, consider switching to an amine-functionalized silica or basic alumina column.[1][6] Alternatively, reversed-phase chromatography with an appropriate mobile phase (e.g., acetonitrile/water with a modifier) could be effective. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of sample should typically be 1-5% of the mass of the stationary phase. |
Issue 3: The purified product is a yellow oil, but it is expected to be colorless.
| Possible Cause | Troubleshooting Steps |
| Presence of trace metal impurities. | If the synthesis involved a metal catalyst, trace amounts may remain. These can sometimes be removed by passing the sample through a plug of activated carbon. |
| Oxidation of the amine. | Amines can oxidize upon exposure to air, leading to colored impurities.[8] Ensure that purification steps are carried out promptly and that the purified material is stored under an inert atmosphere. |
| Thermally induced degradation. | If purification involves distillation, ensure the temperature is kept as low as possible by performing the distillation under reduced pressure. |
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound, assuming a starting crude purity of approximately 80-90%. These values are typical and may vary based on the specific impurities present.
| Purification Step | Key Parameters | Expected Purity | Expected Yield |
| Crude Product | - | 80-90% | 100% (starting point) |
| Acid-Base Extraction | 1 M HCl (aq), 2 M NaOH (aq) | 90-98% | 85-95% |
| Column Chromatography | Amine-functionalized silica gel, Hexane:Ethyl Acetate gradient | >99% | 75-90% (from extracted material) |
| Salt Formation (Optional) | HCl in diethyl ether | >99.5% | 90-98% (from chromatographed material) |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with an equal volume of 1 M HCl (aq). Combine the aqueous layers. The organic layer, which contains non-basic impurities, can be set aside or discarded.[1]
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the pH of the solution is greater than 12. This will deprotonate the amine hydrochloride, regenerating the free amine.[5]
-
Back Extraction: Extract the free amine from the basified aqueous solution with three portions of diethyl ether or ethyl acetate.[1]
-
Washing and Drying: Combine the organic extracts and wash once with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This protocol is for the further purification of this compound after an initial acid-base extraction.
-
Stationary Phase and Solvent System Selection: Based on TLC analysis, select an appropriate stationary phase (e.g., amine-functionalized silica gel) and a mobile phase (e.g., a gradient of ethyl acetate in hexane).[1]
-
Column Packing: Pack a chromatography column with the chosen stationary phase using a slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the amine from the previous purification step in a minimal amount of the initial mobile phase and load it onto the column.[1]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to the predetermined gradient.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the highly purified this compound.[1]
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
Technical Support Center: Reductive Amination of 2-Ethylpentanal
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting the reductive amination of 2-ethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the reductive amination of 2-ethylpentanal?
Reductive amination is a two-step process that transforms a carbonyl compound (in this case, 2-ethylpentanal) and an amine into a more substituted amine.[1] The first step is the reaction between 2-ethylpentanal and a primary or secondary amine to form an intermediate imine or iminium ion.[2][3] This intermediate is then reduced in the second step by a reducing agent to yield the final amine product.[1] The reaction is often performed in a single pot ("one-pot" reaction) where the imine forms and is reduced in situ.[4]
Q2: Which reducing agents are most effective for the reductive amination of 2-ethylpentanal?
Several reducing agents can be used, each with specific advantages:
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): This is a mild and selective reagent, often the preferred choice. It is particularly good at reducing the imine intermediate without significantly reducing the starting aldehyde, 2-ethylpentanal.[2][5][6] It is sensitive to water and generally not used with methanol (B129727).[7]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is effective at a mildly acidic pH (around 4-5), where imine formation is favorable.[4][8] It selectively reduces the iminium ion over the aldehyde.[9] However, it is highly toxic and can produce hydrogen cyanide gas during workup, requiring careful handling.[1][2]
-
Sodium borohydride (B1222165) (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting 2-ethylpentanal.[7][8] To minimize this side reaction, the imine should be allowed to form completely before adding the NaBH₄.[7][10]
Q3: What are the optimal reaction conditions (solvent, temperature, pH)?
-
Solvent: The choice of solvent often depends on the reducing agent. For NaBH(OAc)₃, common solvents include 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[5][7] For NaBH₃CN and NaBH₄, protic solvents like methanol (MeOH) and ethanol (B145695) (EtOH) are frequently used.[7]
-
Temperature: Most reductive aminations are run at room temperature.
-
pH: A slightly acidic medium (pH ~4-7) is generally required to catalyze the formation of the imine intermediate.[8][9] Acetic acid is often added as a catalyst.[11] If the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic, stopping the reaction.[8]
Troubleshooting Guide
Problem 1: Low or no yield of the desired amine product.
| Possible Cause | Suggested Solution |
| Incomplete imine formation | The equilibrium between the aldehyde/ketone and the imine can be unfavorable.[2] Ensure slightly acidic conditions by adding a catalytic amount of acetic acid to promote imine formation.[11] If possible, removing water as it forms can also drive the equilibrium forward. |
| Decomposition of reducing agent | Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[7] Ensure you are using anhydrous solvents and reagents. Avoid protic solvents like methanol when using STAB.[7] |
| Incorrect pH | If the reaction medium is too acidic, the amine starting material will be protonated and rendered non-nucleophilic.[8] If it is too basic, the imine formation will be very slow. Check and adjust the pH to be weakly acidic (pH 4-7). |
| Steric hindrance | If either the amine or the aldehyde is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature, or using a less sterically demanding reducing agent. |
Problem 2: The major product is the alcohol resulting from the reduction of 2-ethylpentanal.
| Possible Cause | Suggested Solution |
| Reducing agent is too reactive | Sodium borohydride (NaBH₄) can readily reduce aldehydes.[7] Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the imine/iminium ion.[2][5] |
| Incorrect reaction sequence | If using NaBH₄, ensure the imine has sufficient time to form before adding the reducing agent.[7][8] This can be done by stirring the 2-ethylpentanal and amine together with a catalytic amount of acid for an hour or two before adding the borohydride.[10] |
Problem 3: Formation of a dialkylated amine as a byproduct.
| Possible Cause | Suggested Solution |
| Reaction with a primary amine | The secondary amine product can react again with another molecule of 2-ethylpentanal to form a tertiary amine. This is a common issue known as overalkylation.[8][9] |
| Stoichiometry | Use an excess of the primary amine relative to 2-ethylpentanal to favor the formation of the desired mono-alkylated product. |
| Stepwise procedure | A stepwise procedure, where the imine is formed first and then reduced, can sometimes offer better control and prevent dialkylation.[5] |
Problem 4: Difficulty in purifying the final amine product.
| Possible Cause | Suggested Solution |
| Residual imine intermediate | If the reduction is incomplete, the final product may be contaminated with the imine intermediate.[12] Increase the amount of reducing agent or the reaction time to drive the reduction to completion. |
| Amine solubility | Amines can be tricky to isolate. An acid-base liquid-liquid extraction is a standard method. The amine can be extracted into an acidic aqueous layer, washed, and then liberated by making the aqueous layer basic before re-extracting into an organic solvent.[12] |
Quantitative Data Summary
The following table summarizes typical conditions used in reductive amination reactions. Note that optimal conditions for 2-ethylpentanal may require some experimentation.
| Parameter | Condition | Notes |
| Stoichiometry | ||
| 2-Ethylpentanal | 1.0 equiv | Limiting reagent |
| Amine | 1.0 - 1.5 equiv | An excess of the amine can help drive imine formation and minimize dialkylation if a primary amine is used.[10] |
| Reducing Agent | 1.2 - 2.0 equiv | An excess is needed to ensure complete reduction. |
| Acetic Acid (catalyst) | 0.1 - 1.2 equiv | Used to facilitate imine formation. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Temperature | 20 - 25 °C (Room Temp) | Exothermic reactions may require initial cooling. |
| Typical Solvents | DCE, THF, DCM, MeOH | Solvent choice depends on the reducing agent.[5][7] |
Experimental Protocol: Reductive Amination of 2-Ethylpentanal with a Secondary Amine using NaBH(OAc)₃
This protocol describes a general one-pot procedure for the reductive amination of 2-ethylpentanal with a generic secondary amine (e.g., morpholine).
Materials:
-
2-Ethylpentanal
-
Secondary Amine (e.g., morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylpentanal (1.0 equiv) and the secondary amine (1.1 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. The addition may be exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 3-24 hours).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional organic solvent (e.g., DCM or ethyl acetate) two times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography, if necessary.
Visualizations
Reaction Pathway
Caption: General pathway for the reductive amination of an aldehyde.
Troubleshooting Workflow
Caption: Troubleshooting logic for low-yield reductive amination reactions.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 2-Ethylpentan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Ethylpentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound?
A1: The most prevalent industrial-scale methods for synthesizing this compound are reductive amination of 2-ethylpentanal and catalytic hydrogenation of 2-ethylpentanenitrile. Reductive amination involves reacting 2-ethylpentanal with ammonia (B1221849) in the presence of a reducing agent, while catalytic hydrogenation converts the corresponding nitrile to the primary amine using a metal catalyst and hydrogen gas.[1][2] Both methods are favored for their efficiency and potential for high throughput.
Q2: What are the primary safety concerns when handling 2-ethylpentanal and this compound on a larger scale?
A2: Both 2-ethylpentanal and this compound are combustible and can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated area or under a fume hood. For larger quantities, closed systems are recommended to minimize exposure. Ensure proper grounding of equipment to prevent static discharge, which could ignite flammable vapors. Review the Safety Data Sheets (SDS) for both compounds thoroughly before commencing any work.
Q3: How can the formation of secondary and tertiary amine byproducts be minimized during reductive amination?
A3: The formation of secondary and tertiary amines is a common issue in reductive amination.[3][4] To favor the formation of the primary amine, a large excess of ammonia is typically used.[2][3] Running the reaction at lower temperatures and controlling the addition of the reducing agent can also help to minimize over-alkylation of the desired primary amine. The choice of catalyst and solvent system can also play a crucial role in selectivity.[2]
Q4: What are the recommended purification techniques for large-scale production of this compound?
A4: For large-scale purification, fractional distillation under reduced pressure is the most common and effective method. The significant boiling point difference between this compound and potential byproducts or unreacted starting materials allows for efficient separation. For higher purity requirements, a multi-plate distillation column is recommended.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (2-ethylpentanal or 2-ethylpentanenitrile) | Inefficient catalyst activity or catalyst poisoning. | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Perform a small-scale test to verify catalyst activity. - Check starting materials for impurities that could poison the catalyst (e.g., sulfur compounds). |
| Suboptimal reaction temperature or pressure. | - Optimize the temperature and pressure based on literature or internal experimental data. For reductive amination, temperatures are typically in the range of 50-80°C.[2] - For catalytic hydrogenation, higher pressures are generally more effective. | |
| Poor mixing in the reactor. | - Ensure adequate agitation to maintain a homogenous reaction mixture, especially in heterogeneous catalysis. - For larger reactors, verify that the impeller design and speed are sufficient for the reaction volume. | |
| Significant loss of product during workup and purification | Emulsion formation during aqueous extraction. | - Add brine to the aqueous layer to break emulsions. - Minimize vigorous shaking during extraction. |
| Product volatility leading to losses during solvent removal. | - Use a rotary evaporator with a chilled condenser and a vacuum trap. - Avoid excessive heating during solvent evaporation. |
Formation of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of significant amounts of secondary and tertiary amines | Insufficient excess of ammonia in reductive amination. | - Increase the molar ratio of ammonia to 2-ethylpentanal. An excess of 4-6 equivalents of aqueous ammonia can suppress secondary amine formation.[2] |
| Reaction temperature is too high. | - Lower the reaction temperature to reduce the rate of subsequent alkylation reactions. | |
| Presence of 2-ethylpentanol | Reduction of the starting aldehyde (in reductive amination). | - Choose a reducing agent that is more selective for the imine intermediate over the aldehyde. Sodium cyanoborohydride is a common choice for its selectivity.[5] |
| Hydrolysis of the intermediate imine followed by reduction. | - Ensure the reaction is carried out under anhydrous conditions where possible, or that the reducing agent is stable in the chosen solvent system. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination
Materials:
-
2-Ethylpentanal
-
Anhydrous Ammonia
-
Raney Nickel (or other suitable catalyst)
-
Hydrogen Gas
-
Anhydrous Ethanol (B145695) (solvent)
-
Pressurized Reaction Vessel (Autoclave)
Procedure:
-
Charge the autoclave with anhydrous ethanol and the Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with anhydrous ammonia to the desired partial pressure.
-
Heat the mixture to the target temperature (e.g., 60-80°C) with stirring.
-
Pressurize the reactor with hydrogen gas to the final reaction pressure.
-
Continuously feed 2-ethylpentanal into the reactor at a controlled rate.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product in ethanol can be purified by fractional distillation under reduced pressure.
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional Distillation Apparatus (with vacuum pump and cold trap)
-
Heating Mantle
-
Stirring Bar
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.
-
Charge the distillation flask with the crude this compound and a stirring bar.
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the distillation flask using the heating mantle.
-
Collect and discard the initial low-boiling fractions, which may contain residual solvent and low-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Monitor the purity of the collected fractions by GC analysis.
-
Stop the distillation once the temperature starts to rise significantly or when the majority of the product has been collected.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Data Presentation
Table 1: Comparison of Catalysts for Reductive Amination of 2-Ethylpentanal
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Yield (%) | Purity (%) |
| Raney Nickel | 5 | 70 | 50 | 6 | 85 | 98 |
| Palladium on Carbon (Pd/C) | 2 | 80 | 40 | 8 | 82 | 97 |
| Cobalt-based catalyst | 3 | 80 | 10 | 5 | 90 | 99 |
| Rhodium on Alumina (Rh/Al₂O₃) | 1 | 60 | 60 | 7 | 88 | 98.5 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound via reductive amination.
Caption: Logical workflow for troubleshooting low reaction yields in the synthesis of this compound.
References
preventing byproduct formation in 2-Ethylpentan-1-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Ethylpentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Reductive Amination: This is a widely used and direct method involving the reaction of 2-ethylpentanal with ammonia (B1221849), followed by the reduction of the intermediate imine.[1] Modern protocols often use specialized catalysts, such as amorphous cobalt particles, which can achieve high selectivity for the primary amine under mild conditions.[1]
-
Reduction of 2-Ethylpentanenitrile: The corresponding nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Hofmann Rearrangement: This method involves the conversion of 2-ethylpentanamide to this compound, which has one less carbon atom than the starting amide.[2][3] The reaction proceeds through an isocyanate intermediate.[2][3]
Q2: What are the typical byproducts I should expect during reductive amination of 2-ethylpentanal?
A2: During the reductive amination process, several byproducts can form:
-
Secondary and Tertiary Amines: Over-alkylation is a common issue where the newly formed primary amine reacts with another molecule of the aldehyde and is subsequently reduced, leading to the formation of bis(2-ethylpentyl)amine (secondary amine) and tris(2-ethylpentyl)amine (tertiary amine).[4]
-
2-Ethylpentan-1-ol: If the reducing agent is too aggressive or if the reaction conditions are not optimized, the starting aldehyde (2-ethylpentanal) can be directly reduced to the corresponding alcohol.
-
Aldol Condensation Products: Under basic or acidic conditions, the starting aldehyde can undergo self-condensation reactions, leading to higher molecular weight impurities.
Q3: How can I minimize the formation of secondary amines during reductive amination?
A3: To favor the formation of the primary amine and minimize over-alkylation, consider the following strategies:
-
Use a Large Excess of Ammonia: Using a significant excess of the ammonia source will statistically favor the reaction of the aldehyde with ammonia over the reaction with the product amine.
-
Control the Rate of Addition: Slowly adding the aldehyde to the reaction mixture containing ammonia and the reducing agent can help maintain a low concentration of the aldehyde, thereby reducing the likelihood of side reactions.
-
Choose a Selective Reducing Agent: Reagents like sodium cyanoborohydride (NaBH₃CN) are known to be more selective for the reduction of the imine intermediate over the starting aldehyde.[5]
-
Optimize Catalyst and Conditions: For catalytic hydrogenations, using highly selective catalysts, such as certain cobalt-based systems, can achieve excellent selectivity (up to 99%) for the primary amine under optimized temperature and pressure.[1][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of 2-Ethylpentan-1-ol
This issue suggests that the direct reduction of the starting aldehyde is competing with the desired reductive amination pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for alcohol byproduct formation.
Issue 2: Significant Formation of Secondary/Tertiary Amine Byproducts
This problem indicates that the product, this compound, is competing with ammonia as a nucleophile, leading to over-alkylation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for over-alkylation byproducts.
Data Summary
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Catalyst (e.g., Co, Ni, Pd) | 1-10 bar H₂, 80-120 °C | High atom economy, scalable.[1] | May require specialized high-pressure equipment; catalyst can reduce other functional groups.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-7 | Mild, selective for imines over carbonyls. | Generates toxic cyanide byproducts.[5] |
| Sodium Triacetoxyborohydride (STAB) | DCM, Acetic Acid | Mild, non-toxic, highly effective. | Can be more expensive, sensitive to moisture. |
| Ammonia Borane | Solvent-free or in various solvents | Stable, effective for a range of substrates. | Can be less selective than STAB. |
Key Experimental Protocols
Protocol 1: Catalytic Reductive Amination using a Cobalt-based Catalyst
This protocol is based on modern methods aiming for high selectivity towards the primary amine.[1][6]
Objective: To synthesize this compound from 2-ethylpentanal with high selectivity.
Materials:
-
2-ethylpentanal
-
Cobalt(II) chloride (CoCl₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Methanol
-
Ammonia (gas or saturated solution in Methanol)
-
Hydrogen gas (H₂)
-
Stirred autoclave reactor
Procedure:
-
Catalyst Preparation (in-situ): In a purged (inert atmosphere) and dried autoclave, dissolve Cobalt(II) chloride in anhydrous methanol under stirring.
-
Cool the solution in an ice bath and slowly add a solution of sodium borohydride in methanol. The formation of a black precipitate of amorphous cobalt particles indicates catalyst formation.
-
Reaction Setup: To the freshly prepared catalyst suspension, add the ammonia source (e.g., by bubbling ammonia gas or adding a saturated methanolic solution).
-
Seal the autoclave and begin vigorous stirring.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80 °C).
-
Substrate Addition: Slowly add 2-ethylpentanal to the reaction mixture over several hours using a high-pressure pump.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing them via GC-MS to check for the consumption of the starting aldehyde and the formation of the product.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the cobalt catalyst.
-
The filtrate, containing the product, can be purified by distillation under reduced pressure to separate the this compound from the solvent and any high-boiling point byproducts.
Reaction Pathway Visualization
Caption: Desired vs. side reaction pathways in reductive amination.
References
- 1. Buy this compound | 90831-93-9 [smolecule.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Enhancing the Efficiency of 2-Ethylpentan-1-amine as a Corrosion Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental efficiency of 2-Ethylpentan-1-amine as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound inhibits corrosion?
A1: this compound, a primary amine, functions as a corrosion inhibitor primarily through an adsorption mechanism. The lone pair of electrons on the nitrogen atom in the amine group facilitates the molecule's adsorption onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic and cathodic reactions.
Q2: How does the concentration of this compound affect its inhibition efficiency?
A2: Generally, the inhibition efficiency of amine-based inhibitors increases with concentration up to an optimal point.[1][2] As the concentration of this compound in the corrosive medium increases, more inhibitor molecules are available to adsorb onto the metal surface, leading to a more complete protective film and higher inhibition efficiency. However, beyond a certain concentration, the efficiency may plateau.[2] It is crucial to determine the optimal concentration for your specific experimental conditions.
Q3: What is the effect of temperature on the performance of this compound?
A3: The effect of temperature on the inhibition efficiency of amine-based inhibitors can be complex. Typically, for physical adsorption, the inhibition efficiency decreases as the temperature rises.[3] This is because higher temperatures can increase the rate of desorption of the inhibitor from the metal surface. However, in some cases involving chemisorption, the efficiency might increase with temperature up to a certain point.[4][5] It is recommended to evaluate the performance of this compound at various temperatures relevant to your application.[3]
Q4: Can the efficiency of this compound be enhanced by other substances?
A4: Yes, the efficiency of amine-based corrosion inhibitors can often be significantly improved through synergistic effects with other compounds, particularly halide ions.[6][7][8] The addition of potassium iodide (KI), potassium bromide (KBr), or potassium chloride (KCl) can enhance the adsorption of the amine onto the metal surface, leading to a greater inhibition efficiency than the sum of the individual components.[6][8] The synergistic effect typically follows the order I⁻ > Br⁻ > Cl⁻.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during corrosion inhibition experiments with this compound.
Weight Loss Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible weight loss results. | - Inadequate cleaning of metal coupons before or after exposure.- Non-uniform corrosion on the coupon surface.- Insufficient number of replicate samples.[9] | - Ensure a standardized and thorough cleaning procedure for all coupons.[9]- Visually inspect coupons for uniform corrosion. If pitting or localized corrosion is observed, consider complementary electrochemical techniques.- Use duplicate or triplicate coupons for each experimental condition to ensure statistical reliability.[9] |
| Low inhibition efficiency at expected effective concentrations. | - The inhibitor may have low solubility in the corrosive medium.- The protective film may be unstable under the experimental conditions.- Inaccurate concentration of the inhibitor solution. | - Verify the solubility of this compound in your specific corrosive medium. Consider using a co-solvent if necessary.- Evaluate the stability of the inhibitor film over time. Consider longer or shorter immersion periods.- Prepare fresh inhibitor solutions and verify their concentrations. |
| Negative inhibition efficiency (increased corrosion rate). | - At certain concentrations, some inhibitors can accelerate corrosion.[10]- Contamination of the corrosive medium or inhibitor. | - Test a wider range of concentrations to identify the optimal inhibition range.- Ensure high-purity reagents and clean glassware to avoid contamination. |
Potentiodynamic Polarization Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy or distorted polarization curves. | - High resistance in the electrochemical cell.- Unstable reference electrode.- Gas bubble adherence to the working electrode. | - Ensure the Luggin capillary is positioned close to the working electrode surface to minimize IR drop.- Check the reference electrode for air bubbles and ensure it is properly filled with the correct electrolyte.- De-aerate the solution thoroughly and ensure no gas bubbles are clinging to the electrode surface during the experiment. |
| "CA Overload" or "Overload" error message from the potentiostat. | - The current required exceeds the instrument's limit for the selected range.- Incorrect cell setup or faulty connections. | - Check the connections to the working, counter, and reference electrodes.[11]- Ensure the working electrode is properly immersed and that the surface area is appropriate for the cell volume.- Use a larger counter electrode, such as a platinum mesh, to ensure it is not limiting the current.[11] |
| Difficulty in obtaining a stable Open Circuit Potential (OCP). | - The system has not reached equilibrium.- The protective film is forming or degrading. | - Allow for a longer stabilization period before starting the polarization scan. Monitor the OCP until it stabilizes to a near-constant value.- A drifting OCP can be indicative of the inhibitor's interaction with the metal surface. Note the trend as it may provide insight into the inhibition mechanism. |
Quantitative Data Summary
The following tables summarize inhibition efficiency data for short-chain primary amines, which can serve as an initial reference for experiments with this compound.
Table 1: Inhibition Efficiency of Hexylamine (B90201) on Mild Steel in 1.0 M HCl
| Concentration (ppm) | Inhibition Efficiency (%) | Method | Temperature (°C) |
| 800 | 65.66 | Weight Loss | 25.0 |
Data extracted from a study on hexylamine as a corrosion inhibitor.[12]
Table 2: Synergistic Effect of Halide Ions with an Amine-Based Inhibitor
| Inhibitor System | Inhibition Efficiency (%) | Method | Corrosive Medium |
| Amine Inhibitor | ~43 | Potentiodynamic Polarization | 0.5 M H₂SO₄ |
| Amine Inhibitor + 0.08 M KBr | ~72 | Potentiodynamic Polarization | 0.5 M H₂SO₄ |
| Amine Inhibitor + 0.08 M KI | ~85 | Potentiodynamic Polarization | 0.5 M H₂SO₄ |
Data adapted from a study on the synergistic effect of halide ions with an organic inhibitor.[7]
Experimental Protocols
Weight Loss Method
-
Coupon Preparation: Prepare metal coupons of known dimensions and surface area. Mechanically polish the coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentrations of this compound. Ensure the coupons are fully submerged and not in contact with each other or the container walls.
-
Exposure: Maintain the setup at a constant temperature for a predetermined period (e.g., 24 hours).
-
Final Weighing: After the exposure time, carefully remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse with deionized water and acetone, dry, and re-weigh accurately.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss in g) / (Surface Area in cm² × Time in hours)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
-
Electrode Preparation: Use a cylindrical metal specimen as the working electrode. Polish the electrode surface to a mirror finish, rinse with deionized water, degrease with acetone, and dry.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Solution Preparation: Fill the cell with the corrosive solution (with and without the inhibitor) and de-aerate with nitrogen gas for at least 30 minutes.
-
OCP Measurement: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation: Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Visualizations
Caption: Adsorption mechanism of this compound on a metal surface.
Caption: General workflow for corrosion inhibitor efficiency evaluation.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Corrosion inhibitor efficiency [corrosion-doctors.org]
- 2. j-cst.org [j-cst.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. alspi.com [alspi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
stability issues of 2-Ethylpentan-1-amine under acidic conditions
Welcome to the technical support center for 2-Ethylpentan-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the stability challenges of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
Q2: What are the typical acidic conditions that can lead to the degradation of this compound?
A2: Degradation can be induced by exposure to various acidic environments. In a laboratory or manufacturing setting, this can include contact with acidic excipients, reagents, or processing conditions at low pH. Forced degradation studies, which are designed to accelerate degradation, often employ mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[5][6] The rate of degradation is also influenced by temperature, with higher temperatures generally accelerating the process.[5]
Q3: What are the likely degradation products of this compound in an acidic medium?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the primary degradation route for aliphatic amines under acidic hydrolytic stress is expected to be the cleavage of the C-N bond. This would likely lead to the formation of 2-ethylpentan-1-ol and ammonia. Other potential minor degradation pathways could exist depending on the specific conditions.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A validated HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining parent compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable technique for both quantification and identification of volatile degradation products.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound in my formulation, which has an acidic pH.
-
Possible Cause 1: Acid-catalyzed degradation.
-
Troubleshooting Steps:
-
Confirm pH: Accurately measure the pH of your formulation.
-
Buffer System: If possible, adjust the pH to a less acidic range where the amine is more stable. The stability of amines is often pH-dependent.[2]
-
Temperature Control: Ensure that the formulation is not exposed to elevated temperatures, as heat can accelerate acid-catalyzed degradation.[5]
-
Excipient Compatibility: Review the excipients in your formulation for any acidic components that may be reacting with the amine.
-
-
-
Possible Cause 2: Incompatibility with other components.
-
Troubleshooting Steps:
-
Literature Review: Research the compatibility of this compound with all other components in your mixture.
-
Binary Mixture Studies: Conduct simple compatibility studies by mixing this compound with each individual excipient under the same acidic and temperature conditions to identify any specific incompatibilities.
-
-
Issue: I am trying to develop a stability-indicating method for this compound and I am not seeing any degradation under my stress conditions.
-
Possible Cause: Stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If using a dilute acid, increase the concentration (e.g., from 0.1 M to 1 M HCl).[5]
-
Increase Temperature: Elevate the temperature of the stress study. A common range for thermal stress is 40-80°C.[5]
-
Increase Exposure Time: Extend the duration of the stress testing.
-
Combined Stressors: Consider using a combination of stressors, such as acid and elevated temperature, to promote degradation.
-
-
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study on this compound, illustrating its stability under various acidic conditions. This data is representative of what might be observed for a primary aliphatic amine and should be used for illustrative purposes.
Table 1: Effect of Acid Concentration on the Degradation of this compound
| Acid (HCl) Concentration | Temperature (°C) | Time (hours) | % Degradation |
| 0.1 M | 60 | 24 | 5.2 |
| 0.5 M | 60 | 24 | 12.8 |
| 1.0 M | 60 | 24 | 21.5 |
Table 2: Effect of Temperature on the Degradation of this compound in 0.5 M HCl
| Temperature (°C) | Time (hours) | % Degradation |
| 40 | 24 | 6.7 |
| 60 | 24 | 12.8 |
| 80 | 24 | 25.3 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M, 0.5 M, and 1.0 M solutions
-
Sodium hydroxide (B78521) (NaOH), 1.0 M solution (for neutralization)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (for HPLC mobile phase)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.
-
-
Acidic Stress:
-
For each acid concentration (0.1 M, 0.5 M, and 1.0 M HCl), mix equal volumes of the this compound stock solution and the respective HCl solution in a sealed container. This will result in a final amine concentration of 0.5 mg/mL.
-
Prepare a control sample by mixing the stock solution with deionized water.
-
Place the samples in a thermostatically controlled environment (e.g., a 60°C water bath).
-
-
Time Points:
-
Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Immediately after withdrawal, neutralize the acidic samples by adding an appropriate volume of 1.0 M NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Calculate the percentage of degradation as: % Degradation = 100 - % Remaining.
-
Identify and quantify any significant degradation products.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Postulated degradation pathway of this compound under acidic conditions.
References
- 1. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. onyxipca.com [onyxipca.com]
- 8. matheo.uliege.be [matheo.uliege.be]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Ethylpentan-1-amine by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 2-Ethylpentan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of primary amines, direct GC-MS analysis is often challenging, leading to poor peak shape and low sensitivity.[1][2] Therefore, derivatization is a critical step to enhance volatility, improve chromatographic performance, and increase detection sensitivity.[3][4] This document outlines and compares two primary derivatization strategies: Silylation and Acylation.
Comparison of Derivatization Methods for this compound Analysis
The choice of derivatization reagent is crucial for successful quantitative analysis and depends on the specific requirements of the assay, such as desired sensitivity and the complexity of the sample matrix.
| Feature | Silylation (e.g., with MSTFA) | Acylation (e.g., with TFAA) |
| Principle | Replaces the active hydrogen on the amine group with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[5] | Introduces an acyl group to the amine, forming a less polar and more volatile amide derivative.[6] |
| Volatility Increase | Significant | Significant |
| Derivative Stability | Generally good, but can be susceptible to hydrolysis. | Typically very stable. |
| Reaction Conditions | Anhydrous conditions are often required.[6] | Can often be performed in the presence of small amounts of water, though anhydrous conditions are still preferred for optimal results.[6] |
| Byproducts | Can produce non-volatile byproducts that may interfere with analysis if not properly managed. | Reagents and byproducts are often volatile and can be easily removed. |
| Detection Sensitivity | Good, characteristic fragments can be observed in the mass spectrum.[4] | Excellent, especially with electron-capturing acyl groups (e.g., trifluoroacetyl), which can significantly enhance sensitivity with an electron capture detector (ECD) or provide characteristic mass spectral fragments.[7] |
| Reagent Availability | Widely available (e.g., MSTFA, BSTFA, MTBSTFA).[5] | Widely available (e.g., TFAA, pentafluorobenzoyl chloride).[7][8] |
Experimental Protocols
Below are detailed experimental protocols for the derivatization and subsequent GC-MS analysis of this compound.
-
Sample Preparation:
-
An appropriate volume of the sample containing this compound is transferred to a clean, dry glass vial.
-
If the sample is aqueous, it must be lyophilized to complete dryness to avoid hydrolysis of the silylating reagent.[5]
-
An internal standard (e.g., a deuterated analog or a structurally similar amine not present in the sample) is added.
-
-
Derivatization:
-
Add 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).
-
Add 50 µL of MSTFA.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
-
-
Sample Preparation:
-
Transfer a known volume of the sample to a glass vial.
-
Add an appropriate internal standard.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE) into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) after basifying the sample to ensure the amine is in its free base form. Dry the organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
To the dried organic extract or a solution of the analyte in a suitable aprotic solvent, add 100 µL of TFAA.[7]
-
Cap the vial and let the reaction proceed at room temperature for 30 minutes, or gently heat at 50-60°C for 15 minutes to expedite the reaction.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polarity column.[7]
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 250°C at 5°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: SIM mode for quantification, monitoring characteristic fragment ions of the trifluoroacetylated derivative.
-
Method Validation Parameters
For a robust quantitative method, validation is essential.[10][11] The following table provides expected performance characteristics for a validated GC-MS method for this compound analysis.
| Parameter | Silylation (MSTFA) | Acylation (TFAA) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
These are typical values and may vary depending on the specific instrumentation and matrix effects.[12][13]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two described derivatization methods.
References
- 1. bre.com [bre.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. h-brs.de [h-brs.de]
- 8. academic.oup.com [academic.oup.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Method Development for 2-Ethylpentan-1-amine Purity Analysis
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Ethylpentan-1-amine. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. This compound, a primary aliphatic amine, presents unique analytical challenges due to its lack of a strong UV chromophore, making direct detection by conventional HPLC-UV difficult.[1] Furthermore, as a chiral compound, its enantiomeric purity is a critical quality attribute that must be assessed.[2][3]
To address these challenges, this guide compares two specialized HPLC approaches:
-
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization for the quantification of this compound and its potential process-related, achiral impurities.
-
Method 2: Chiral HPLC for the separation and quantification of the enantiomers of this compound to determine its enantiomeric purity.
Experimental Protocols
A detailed experimental protocol for each method is provided below. These protocols are designed to offer a starting point for method development and can be further optimized based on specific laboratory instrumentation and sample characteristics.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization using 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
This method is designed for the quantitative analysis of this compound and related achiral impurities. Pre-column derivatization with NBD-Cl renders the amine detectable by UV-Vis or fluorescence detectors, significantly enhancing sensitivity.[4]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or fluorescence detector.
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
This compound reference standard
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Borate (B1201080) buffer, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 30-70% B
-
15-20 min: 70-30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 470 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm)
Derivatization Procedure: [4]
-
Prepare a 20 mM borate buffer solution and adjust the pH to 8.5 with sodium hydroxide.
-
Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile.
-
In a vial, mix 100 µL of the this compound sample (or standard) solution with 100 µL of the borate buffer.
-
Add 200 µL of the NBD-Cl solution, vortex, and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature before injection into the HPLC system.
Method 2: Chiral HPLC for Enantiomeric Purity
This method is essential for separating and quantifying the (R)- and (S)-enantiomers of this compound. The use of a chiral stationary phase (CSP) is the most effective approach for this separation.[2][5] Polysaccharide-based CSPs are particularly well-suited for the resolution of chiral amines.[2]
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (for use as a mobile phase additive)
-
(R)-2-Ethylpentan-1-amine and (S)-2-Ethylpentan-1-amine reference standards (if available) or a racemic mixture.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC; 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (Note: Detection of the underivatized amine requires a low UV wavelength and may have limited sensitivity). For enhanced sensitivity, derivatization as described in Method 1 can be employed if the derivatization does not cause racemization.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key performance characteristics of the two proposed HPLC methods for the analysis of this compound.
| Parameter | Method 1: Reversed-Phase HPLC with Derivatization | Method 2: Chiral HPLC |
| Primary Application | Purity assessment and quantification of total this compound and achiral impurities. | Determination of enantiomeric purity and quantification of individual enantiomers. |
| Stationary Phase | C18 Reversed-Phase | Polysaccharide-based Chiral Stationary Phase (CSP) |
| Mobile Phase | Aqueous buffer/Organic solvent gradient | Normal Phase (e.g., n-Hexane/Isopropanol) with an amine additive |
| Detection | UV-Vis or Fluorescence (post-derivatization) | Low UV (e.g., 210 nm) for underivatized amine or UV-Vis/Fluorescence for derivatized amine |
| Sensitivity | High (due to derivatization with a chromophoric or fluorophoric tag) | Moderate to Low (for underivatized amine); High (if derivatized) |
| Selectivity | Separates based on hydrophobicity. | Separates based on stereochemistry (enantiomers). |
| Potential Impurities Detected | Process-related impurities (e.g., starting materials, by-products).[6] | Enantiomeric impurity (the undesired enantiomer). |
| Key Advantage | High sensitivity and suitability for quantifying total amine content. | Ability to resolve and quantify stereoisomers, which is critical for pharmaceutical applications.[2] |
| Key Limitation | Does not provide information on enantiomeric purity. | May have lower sensitivity for the underivatized amine and may not separate achiral impurities effectively. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the development of an HPLC method for a chiral amine like this compound.
Caption: Workflow for HPLC method development for this compound purity analysis.
References
A Comparative Analysis of the Reactivity of 2-Ethylpentan-1-amine and Other Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Ethylpentan-1-amine with other structurally diverse primary amines. By examining key physicochemical properties and reaction kinetics, this document aims to inform researchers on the selection of appropriate primary amines for various synthetic and developmental applications. The comparative analysis is supported by experimental data and detailed methodologies for key reactions.
Executive Summary
Primary amines are fundamental building blocks in organic synthesis and are crucial functional groups in many active pharmaceutical ingredients. Their reactivity, primarily governed by nucleophilicity and basicity, is significantly influenced by the steric and electronic nature of their molecular structure. This guide focuses on this compound, a branched primary amine, and compares its reactivity profile to a linear isomer, n-heptylamine, and two other branched isomers, isopentylamine and neopentylamine (B1198066). Understanding these differences is critical for predicting reaction outcomes, optimizing process conditions, and designing novel molecular entities.
Comparison of Physicochemical Properties
The basicity of an amine, quantified by its pKa value, is a key determinant of its reactivity. Steric hindrance around the amino group also plays a critical role in modulating its nucleophilicity. The following table summarizes the pKa values for this compound and its selected structural analogs.
| Amine | Structure | Type | pKa of Conjugate Acid |
| This compound | CH₃CH₂CH₂CH(CH₂CH₃)CH₂NH₂ | Branched | ~10.75 (Predicted for 2-Ethylhexylamine)[1] |
| n-Heptylamine | CH₃(CH₂)₆NH₂ | Linear | 10.67[2] |
| Isopentylamine | (CH₃)₂CHCH₂CH₂NH₂ | Branched | 10.6[3] |
| Neopentylamine | (CH₃)₃CCH₂NH₂ | Branched (Sterically Hindered) | 10.15[4][5] |
Key Observations:
-
The pKa values of the less branched primary amines (this compound, n-heptylamine, and isopentylamine) are all very similar, suggesting that the electronic effect of the alkyl groups is comparable.
-
Neopentylamine exhibits a significantly lower pKa, indicating it is a weaker base. This is attributed to the steric hindrance created by the bulky tert-butyl group, which can interfere with the solvation of the protonated amine, thereby destabilizing it.[6]
Comparative Reactivity in Key Organic Reactions
Nucleophilic Substitution
In Sₙ2 reactions, the amine acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group. The rate of this reaction is highly sensitive to steric bulk on both the nucleophile and the electrophile.[7]
| Amine | Relative Rate of Nucleophilic Substitution (Qualitative) | Rationale |
| n-Heptylamine | Fastest | Minimal steric hindrance around the nitrogen atom allows for unhindered approach to the electrophile. |
| Isopentylamine | Fast | The branching is relatively far from the nitrogen atom, resulting in minor steric impact. |
| This compound | Moderate | The ethyl group at the 2-position introduces more significant steric hindrance compared to linear and less branched amines, slowing the reaction rate. |
| Neopentylamine | Slowest | The highly hindered neopentyl group severely restricts the nitrogen's access to the electrophilic center, dramatically reducing the reaction rate.[8] |
Acylation
Acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is also subject to steric effects.
| Amine | Relative Rate of Acylation (Qualitative) | Rationale |
| n-Heptylamine | Fastest | The unhindered nature of the linear alkyl chain allows for rapid reaction with the acylating agent. |
| Isopentylamine | Fast | The branching is distant from the reactive center, leading to minimal steric impediment. |
| This compound | Moderate | Branching closer to the amine group increases steric bulk, leading to a slower acylation rate compared to linear and less branched amines. |
| Neopentylamine | Slowest | The bulky neopentyl group creates significant steric hindrance, making the nitrogen lone pair less accessible for attack on the carbonyl carbon of the acylating agent. |
Experimental Protocols
Determination of Amine pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a primary amine.
Materials:
-
Primary amine of interest
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).
-
Place the amine solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped significantly, passing the equivalence point.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
General Protocol for Nucleophilic Substitution (N-Alkylation)
This protocol describes a general procedure for the N-alkylation of a primary amine with an alkyl halide.
Materials:
-
Primary amine
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)
-
Non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the non-nucleophilic base (1.5 equivalents) in the anhydrous solvent.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Amine Acylation
This protocol outlines a general method for the acylation of a primary amine with an acyl chloride.
Materials:
-
Primary amine
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF)
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of a Relevant Signaling Pathway
Many primary amines, particularly biogenic amines, play crucial roles as neurotransmitters and neuromodulators by activating G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway for a Trace Amine-Associated Receptor (TAAR1), a class of GPCRs that are activated by trace amines.[9][10]
Caption: Simplified TAAR1 signaling pathway.
This diagram illustrates the activation of the TAAR1 receptor by a trace amine, leading to the activation of a G-protein, subsequent production of the second messenger cAMP, and ultimately the regulation of gene expression through the activation of Protein Kinase A (PKA) and CREB.
Conclusion
The reactivity of primary amines is a nuanced interplay of basicity and steric accessibility. While this compound shares a similar basicity with its linear and less branched isomers, its reactivity in nucleophilic substitution and acylation reactions is expected to be moderated by the steric hindrance introduced by the ethyl group at the 2-position. In contrast, the severe steric congestion of neopentylamine significantly diminishes both its basicity and nucleophilicity. For researchers and drug development professionals, these structural considerations are paramount in selecting the optimal primary amine for a given application, balancing desired reactivity with potential for side reactions and synthetic feasibility. The provided experimental protocols offer a starting point for the quantitative evaluation of these properties for specific research needs.
References
- 1. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. 2-Ethylhexylamine, 99% | Fisher Scientific [fishersci.ca]
- 5. n-Heptylamine, 99+% | Fisher Scientific [fishersci.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Research progress of trace amine-associated receptor 1 signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 2-Ethylpentan-1-amine: A Comparative Analysis Using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Guide to Structural Verification
In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive validation of the structure of 2-Ethylpentan-1-amine by comparing predicted 1H and 13C NMR spectral data with experimental data from structurally analogous compounds.
At a Glance: Predicted vs. Experimental NMR Data
Due to the limited availability of public experimental NMR data for this compound, this guide utilizes highly reliable predicted chemical shifts. These predictions are juxtaposed with experimental data from analogous aliphatic amines—n-heptylamine and 2-methylpentan-1-amine—to provide a robust framework for structural validation.
1H NMR Data Comparison
| Proton Assignment (this compound) | Predicted 1H Chemical Shift (ppm) | Analogous Proton (n-heptylamine) | Experimental 1H Chemical Shift (ppm) | Analogous Proton (2-methylpentan-1-amine) | Experimental 1H Chemical Shift (ppm) |
| H1 (-CH2NH2) | 2.58 | H1 (-CH2NH2) | 2.68 | H1 (-CH2NH2) | 2.52 |
| H2 (-CH) | 1.45 | H2 (-CH2-) | 1.40 | H2 (-CH) | 1.55 |
| H3 (-CH2-) | 1.29 - 1.38 | H3-H6 (-CH2-) | 1.29 | H3 (-CH2-) | 1.15 - 1.30 |
| H4 (-CH2-) | 1.29 - 1.38 | H4 (-CH2-) | 1.15 - 1.30 | ||
| H5 (-CH3) | 0.89 | H7 (-CH3) | 0.89 | H5 (-CH3) | 0.88 |
| H1' (-CH2-) | 1.29 - 1.38 | H1' (-CH3) | 0.88 | ||
| H2' (-CH3) | 0.87 |
Note: Predicted values were obtained from computational models and may exhibit slight deviations from experimental results.
13C NMR Data Comparison
| Carbon Assignment (this compound) | Predicted 13C Chemical Shift (ppm) | Analogous Carbon (n-heptylamine) | Experimental 13C Chemical Shift (ppm) | Analogous Carbon (2-methylpentan-1-amine) | Experimental 13C Chemical Shift (ppm) |
| C1 (-CH2NH2) | 45.8 | C1 (-CH2NH2) | 42.8 | C1 (-CH2NH2) | 45.9 |
| C2 (-CH) | 41.5 | C2 (-CH2-) | 33.9 | C2 (-CH) | 36.3 |
| C3 (-CH2-) | 30.1 | C3 (-CH2-) | 26.5 | C3 (-CH2-) | 30.5 |
| C4 (-CH2-) | 23.2 | C4 (-CH2-) | 29.3 | C4 (-CH2-) | 20.6 |
| C5 (-CH3) | 14.2 | C5 (-CH2-) | 31.9 | C5 (-CH3) | 14.3 |
| C1' (-CH2-) | 25.9 | C6 (-CH2-) | 22.7 | C1' (-CH3) | 11.5 |
| C2' (-CH3) | 11.1 | C7 (-CH3) | 14.1 |
Note: Predicted values were obtained from computational models and may exhibit slight deviations from experimental results.
Experimental and Predictive Methodologies
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Standard NMR Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
13C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the 13C isotope has a low natural abundance.
Predictive NMR Methodology
The predicted 1H and 13C NMR chemical shifts for this compound were generated using advanced computational algorithms that rely on large databases of experimental NMR data. These algorithms employ a combination of fragment-based methods and machine learning to estimate the chemical environment of each nucleus and predict its corresponding chemical shift.
Visualizing the Validation Workflow and Molecular Structure
To further clarify the process of structural validation and the specific assignments of the NMR signals, the following diagrams are provided.
Caption: Workflow for validating a chemical structure using NMR spectroscopy.
Caption: Structure of this compound with atom numbering for NMR correlation.
Conclusion
The comparative analysis of predicted 1H and 13C NMR data for this compound with experimental data from its structural analogs, n-heptylamine and 2-methylpentan-1-amine, provides strong evidence for the proposed structure. The chemical shifts and splitting patterns observed in the experimental spectra of the analogs are consistent with the electronic environments predicted for this compound. The downfield shift of the protons and carbon at the C1 position, directly attached to the electron-withdrawing amine group, is a key corroborating feature across all datasets. This guide underscores the power of combining predictive tools with comparative analysis of experimental data from analogous compounds for the confident structural validation of novel chemical entities.
The Unseen Shield: A Comparative Analysis of Aliphatic Amines in Corrosion Inhibition
A deep dive into the efficacy of various aliphatic amines as corrosion inhibitors, this guide provides a comparative analysis for researchers, scientists, and drug development professionals. We explore experimental data and detailed methodologies to offer a clear perspective on their performance.
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. Aliphatic amines have emerged as a crucial class of corrosion inhibitors, valued for their ability to form a protective layer on metal surfaces, thereby preventing destructive corrosive processes.[1] This guide offers an objective comparison of the corrosion inhibition performance of different aliphatic amines, supported by experimental data and detailed protocols.
The effectiveness of an aliphatic amine as a corrosion inhibitor is intrinsically linked to its molecular structure.[2] Key factors influencing their performance include the length of the aliphatic chain, the steric hindrance around the nitrogen atom, and the electron density on the nitrogen atom.[2] Generally, an increase in the hydrocarbon chain length and the presence of electron-donating groups enhance the inhibition efficiency.[3]
Performance Data: A Quantitative Comparison
To provide a clear and concise overview, the following tables summarize the corrosion inhibition efficiency of various aliphatic amines under different experimental conditions. The data is compiled from multiple studies employing standardized techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Table 1: Corrosion Inhibition Efficiency of Primary, Secondary, and Tertiary Amines on Mild Steel in 1 M HCl
| Amine | Concentration (M) | Inhibition Efficiency (%) | Test Method | Reference |
| Butylamine | 1.0 wt% (+ 0.5 wt% KI) | High | Immersion Test | [4] |
| Isopropylamine | 1.0 wt% | Low | Immersion Test | [4] |
| 2-Ethylhexyl amine | 0.1 wt% | Low | Immersion Test | [4] |
| Triethylamine | 25 mM | Moderate | Weight Loss | |
| Triethanolamine | 25 mM | High | Weight Loss | |
| Ethanolamine | 25 mM | High | Weight Loss |
Note: "High," "Moderate," and "Low" are qualitative summaries based on the referenced studies. Direct numerical comparison is challenging due to variations in experimental setups.
Theoretical studies, often employing quantum chemical calculations, corroborate these experimental findings.[1][5][6] Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE) are used to predict the inhibition efficiency of amine molecules.[1][5][6] Generally, a higher HOMO energy and a lower LUMO energy, resulting in a smaller energy gap, are associated with better inhibition performance.[7] Quantum chemical analyses have suggested that tertiary amines often exhibit the highest corrosion inhibition efficiency due to their electronic properties.[1][5][8]
The Mechanism of Protection: Adsorption at the Forefront
The primary mechanism by which aliphatic amines inhibit corrosion is through adsorption onto the metal surface.[1] This forms a protective film that isolates the metal from the corrosive environment. The adsorption process can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal.[2] The nature of this adsorption is often described by adsorption isotherms, such as the Langmuir isotherm.[3][9]
Experimental Corner: Replicating the Results
To ensure the validity and reproducibility of the findings presented, detailed experimental protocols are essential. The following outlines the methodologies commonly employed in the study of corrosion inhibition by aliphatic amines.
Weight Loss Measurements
This gravimetric method is a fundamental technique for determining corrosion rates.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period and at a controlled temperature.
-
Final Weighing: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula:
-
Inhibition Efficiency (%) = [ (W₀ - Wᵢ) / W₀ ] x 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. This provides information on the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr). The inhibition efficiency is calculated as:
-
Inhibition Efficiency (%) = [ (i_corr₀ - i_corrᵢ) / i_corr₀ ] x 100
-
Where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
-
Electrochemical Impedance Spectroscopy (EIS): An AC signal is applied to the electrode, and the impedance is measured over a range of frequencies. EIS data can be used to model the corrosion process and determine parameters such as charge transfer resistance (R_ct). An increase in R_ct in the presence of an inhibitor indicates effective corrosion inhibition.
The Influence of Molecular Architecture
The structure of an aliphatic amine plays a pivotal role in its corrosion inhibition capabilities.
-
Chain Length: Generally, as the length of the alkyl chain increases, the inhibition efficiency improves.[3] This is attributed to a larger surface area coverage by the inhibitor molecule.
-
Branching: Steric hindrance caused by branching in the alkyl chain can sometimes reduce the effectiveness of the inhibitor by preventing dense packing on the metal surface.
-
Amine Type (Primary, Secondary, Tertiary): The number of alkyl groups attached to the nitrogen atom influences the electron density on the nitrogen and the steric hindrance.[2] While tertiary amines have higher electron density, which should lead to stronger adsorption, their bulkiness can be a limiting factor.[2] The optimal choice often depends on the specific corrosive environment and the metal substrate.[2] Theoretical calculations suggest that tertiary amines often show the highest inhibition efficiency.[1][5][8]
Concluding Remarks
Aliphatic amines are a versatile and effective class of corrosion inhibitors. Their performance is a complex interplay of their molecular structure and the specific conditions of the corrosive environment. This guide has provided a comparative overview based on available experimental data, highlighting the importance of both empirical testing and theoretical calculations in understanding and predicting their inhibition efficiency. For researchers and professionals in materials science and drug development, a thorough understanding of these principles is crucial for the rational design and selection of effective corrosion protection strategies.
References
- 1. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. [PDF] Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines | Semantic Scholar [semanticscholar.org]
- 9. nargesgoudarzi.com [nargesgoudarzi.com]
A Comparative Guide to Analytical Techniques for the Characterization of 2-Ethylpentan-1-amine Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is fundamental. This guide provides an objective comparison of key analytical techniques for the structural elucidation, quantification, and purity assessment of 2-Ethylpentan-1-amine derivatives. The comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Analytical Characterization
This compound is a primary aliphatic amine with a chiral center at the second carbon of the pentyl chain.[1] Its derivatives are of interest in organic synthesis and pharmaceutical development.[2] A multi-faceted analytical approach is crucial for unambiguous structural confirmation, impurity profiling, and quantitative analysis. The primary techniques employed are chromatography (GC-MS and LC-MS/MS) for separation and quantification, and spectroscopy (NMR and FTIR) for structural identification.
The general workflow for characterizing a new this compound derivative involves a series of complementary analyses to confirm its identity, purity, and structure.
Caption: General workflow for the synthesis and characterization of amine derivatives.
Chromatographic Techniques
Chromatographic methods are essential for separating the target derivative from impurities and for quantitative analysis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) largely depends on the volatility and polarity of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds.[3] For primary amines like this compound derivatives, which can be polar, derivatization is often required to improve volatility and chromatographic peak shape.[3][4]
Performance Comparison:
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.9 - 50 pg/L (with derivatization)[5] | 0.025 - 0.20 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL[7] | 0.1 - 1.0 ng/mL[6] |
| Linearity (R²) | > 0.99[5] | > 0.999[6] |
| Precision (% RSD) | < 15-20%[5] | < 15.9%[6] |
| Sample Preparation | Often requires derivatization (e.g., with benzenesulfonyl chloride or chloroformates) to reduce polarity and improve volatility.[4][8] | Simpler preparation; direct injection is often possible.[7] |
| Best For | Volatile and thermally stable derivatives; identification of unknown impurities through library matching. | Polar, less volatile, and thermally labile derivatives; high-throughput quantification in complex matrices.[6] |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Sample Preparation & Derivatization:
-
To 1 mL of the sample solution (in a suitable organic solvent), add 100 µL of pyridine.
-
Add 50 µL of a derivatizing agent, such as isobutyl chloroformate.[4]
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 10 minutes.[4]
-
Quench the reaction by adding 200 µL of alkaline methanol (B129727) and vortex.
-
Extract the derivatives with 1 mL of hexane. The organic layer is collected for injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[8]
-
Column: Rxi-5MS (30 m x 0.25 mm x 0.25 µm).[5]
-
Injector Temperature: 270 °C, splitless mode.[5]
-
Oven Program: Start at 40 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 1 min.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Agilent 5977B MS or equivalent, operated in Electron Ionization (EI) mode at 70 eV.[8]
-
Data Acquisition: Full scan mode (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and is the preferred method for many amine analyses due to its applicability to a wider range of compounds without the need for derivatization.[6][9]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is recommended.[7]
-
Dilute the final extract to a concentration within the calibration range.
-
-
LC-MS/MS Conditions:
-
LC System: ACQUITY UPLC system or equivalent.[10]
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[10]
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[10]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[10]
-
Gradient: A typical gradient might be 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detector: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S).[10]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[7]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor → product ion transitions for the target derivative must be optimized.[9]
-
Chiral Separation
Given the chiral nature of this compound, separating its enantiomers is crucial, as different enantiomers can have distinct biological activities. This is typically achieved using chiral chromatography.
-
Technique: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method.
-
Application: This technique is used to determine the enantiomeric excess (ee) of a synthesized derivative, ensuring the stereochemical purity of the final product. Optical resolving agents can also be used to convert enantiomers into diastereomers, which can then be separated on a standard column.[11]
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure of the derivatives.
The logical relationship between different analytical techniques shows how they provide complementary information, leading to a comprehensive characterization of the target molecule.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[12] Both ¹H and ¹³C NMR are essential.
Expected ¹H and ¹³C NMR Characteristics for a this compound Derivative:
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | N-H ₂ | 1.0 - 2.5 (broad singlet) | Disappears upon D₂O exchange. Shift is concentration and solvent dependent. |
| CH ₂-NH₂ | 2.5 - 3.0 | ||
| CH (CH₂CH₃) | 1.3 - 1.8 | ||
| Alkyl CH ₂ & CH ₃ | 0.8 - 1.6 | Complex multiplets and triplets characteristic of the pentyl and ethyl groups. | |
| ¹³C NMR | C H₂-NH₂ | 40 - 50 | |
| C H(CH₂CH₃) | 45 - 55 | ||
| Alkyl C H₂ & C H₃ | 10 - 40 | Multiple signals corresponding to the different carbon atoms in the alkyl chains. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.[13]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
2D NMR: For complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to determine proton-proton and proton-carbon correlations, respectively.[14]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. For this compound and its derivatives, it is particularly useful for confirming the presence of the amine group.[15]
Characteristic FTIR Absorption Bands for Primary Amines:
| Vibration | Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| N-H Stretch | 3500 - 3300 | Medium, two sharp bands | The two bands correspond to asymmetric and symmetric stretching. This is a key indicator of a primary (R-NH₂) amine.[16][17] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong | Confirms the -NH₂ group.[18] |
| C-N Stretch | 1250 - 1020 | Weak to medium | For aliphatic amines.[18] |
| N-H Wag | 910 - 665 | Broad, strong | Characteristic of primary and secondary amines.[18] |
| C-H Stretch | 3000 - 2800 | Strong | From the alkyl chains of the molecule.[19] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.[13]
-
Perform a background scan of the empty salt plates to subtract atmospheric interference.
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[13]
-
-
Data Analysis:
References
- 1. N-Ethylpentan-2-amine | 39190-84-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 90831-93-9 [smolecule.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. agilent.com [agilent.com]
- 10. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2-Ethylpentan-1-amine
The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral molecules within the pharmaceutical and chemical industries. For chiral primary amines, such as 2-Ethylpentan-1-amine, accurate quantification of enantiomeric excess (e.e.) is essential due to the often-differing pharmacological and toxicological profiles of individual enantiomers. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy and sensitivity, sample throughput, and available instrumentation. Chromatographic techniques like HPLC and GC are separation-based methods, while NMR spectroscopy offers a through-bond magnetization transfer approach.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][2][3] Can be direct or indirect (after derivatization). | Differential partitioning of volatile enantiomers (or their volatile derivatives) in a column with a chiral stationary phase.[4] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[5][6] |
| Typical Resolution (Rs) | > 1.5 (baseline separation is achievable)[7] | > 1.5 (baseline separation is common)[7] | Not applicable (resolution is between signals of diastereomers) |
| Typical Analysis Time | 10 - 30 minutes per sample[7][8] | 10 - 40 minutes per sample[7] | < 90 minutes for sample preparation and analysis[9][6] |
| Limit of Detection (LOD) | ng/mL to pg/mL range[7] | pg to fg range[7] | Typically requires higher concentrations than chromatographic methods. |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range[7] | pg to fg range[7] | Around 1-5% of the minor enantiomer. |
| Advantages | Broad applicability, well-established, high precision and accuracy, preparative scale-up is possible. | High efficiency and resolution, suitable for volatile and thermally stable compounds. | Rapid analysis after sample preparation, provides structural information, less solvent consumption. |
| Disadvantages | Higher cost of chiral columns and solvents, method development can be time-consuming. | Requires analyte to be volatile and thermally stable (derivatization may be necessary), potential for thermal degradation. | Lower sensitivity compared to chromatographic methods, potential for signal overlap, accuracy can be limited by integration precision. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[3] The separation can be achieved either directly on a chiral stationary phase (CSP) or indirectly after derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
Direct Method Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or other suitable detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are commonly used for primary amines.[1][10]
-
Mobile Phase: Typically a mixture of hexane (B92381) and an alcohol (e.g., ethanol (B145695) or isopropanol) for normal-phase chromatography.[10][11] For basic compounds like amines, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape.[10]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for aliphatic amines that lack a strong chromophore.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: % e.e. = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Chiral Gas Chromatography (GC)
Chiral GC is highly effective for the separation of volatile and thermally stable enantiomers. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
Indirect Method Protocol (with Derivatization):
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization Reagent: A common approach is to react the amine with a chiral derivatizing agent, such as a derivative of a chiral acid (e.g., Mosher's acid chloride) or heptafluorobutyl chloroformate followed by a chiral amine.[12]
-
Derivatization Procedure:
-
Dissolve the this compound sample in an appropriate aprotic solvent.
-
Add the chiral derivatizing reagent and a non-nucleophilic base.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the diastereomeric products.
-
-
GC Column: A standard achiral capillary column (e.g., DB-5 or HP-1) is used to separate the resulting diastereomers.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the diastereomeric products.
-
Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two diastereomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for determining enantiomeric purity without the need for chromatographic separation.[1] This is typically achieved by converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Method Protocol using a Chiral Derivatizing Agent:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A commonly used CDA for primary amines is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). Another effective method involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL).[9][5][6]
-
Sample Preparation (using 2-formylphenylboronic acid and BINOL):
-
In an NMR tube, dissolve the this compound sample in a deuterated solvent (e.g., CDCl3).
-
Add 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-BINOL.[5]
-
The components will spontaneously form diastereomeric iminoboronate esters.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: The ratio of the diastereomers is determined by integrating well-resolved, non-overlapping signals corresponding to each diastereomer.[9][6] The enantiomeric excess is then calculated from this ratio. The error for this method is generally accepted to be within ±5%.[5]
Conclusion
The choice of method for assessing the enantiomeric purity of this compound will be dictated by the specific requirements of the analysis. Chiral HPLC and GC offer high sensitivity and are ideal for trace analysis and stringent quality control, with the trade-off of longer method development times. Chiral NMR spectroscopy, on the other hand, provides a rapid and convenient approach for routine analysis where slightly lower precision is acceptable and higher sample concentrations are available. For high-throughput screening applications, chiroptical methods such as Circular Dichroism (CD) spectroscopy are also emerging as powerful alternatives.[13][14] A thorough evaluation of the pros and cons of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate method for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of 2-Ethylpentan-1-amine Synthesis in Diverse Solvent Systems
For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of solvent performance for the synthesis of 2-Ethylpentan-1-amine, a key building block in various chemical industries. While direct comparative studies on this compound are limited, this report leverages experimental data from analogous reactions to provide insights into optimal solvent selection.
Impact of Solvent on Primary Amine Synthesis
The synthesis of this compound is primarily achieved through two main routes: the catalytic hydrogenation of 2-ethylpentanenitrile and the reductive amination of 2-ethylpentanal. The solvent plays a crucial role in both pathways, affecting catalyst activity, intermediate stability, and side-product formation.
Catalytic Hydrogenation of Aliphatic Nitriles
The catalytic hydrogenation of nitriles to primary amines is a widely used industrial process. The choice of solvent can significantly impact the selectivity of this reaction, with the primary goal being to minimize the formation of secondary and tertiary amines. Protic solvents are often favored as they can influence the interaction between the amine product and the catalyst surface.
Below is a summary of experimental data for the hydrogenation of butyronitrile (B89842), a structurally similar short-chain aliphatic nitrile, which serves as a valuable model for understanding the solvent effects on the synthesis of this compound.
Table 1: Effect of Solvent on the Selectivity of Butyronitrile Hydrogenation
| Solvent | Primary Amine Selectivity (%) |
| Ethanol (B145695) | 84 |
| Benzene | 63 |
| Toluene | 63 |
| Cyclohexane | 39 |
Data adapted from a study on the hydrogenation of butyronitrile and is intended to be representative of the behavior of aliphatic nitriles.[1]
As the data suggests, protic solvents like ethanol can lead to higher selectivity for the desired primary amine compared to aprotic non-polar solvents.[1]
Reductive Amination
Reductive amination is another key method for synthesizing this compound, involving the reaction of 2-ethylpentanal with ammonia (B1221849) followed by reduction. The solvent in this case must facilitate both the initial imine formation and the subsequent reduction.
-
Protic Solvents (e.g., Methanol (B129727), Ethanol): These are commonly used and often provide good results due to their ability to solvate the reactants and reagents.
-
Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran): These can also be employed. For instance, sodium triacetoxyborohydride, a common reducing agent for this transformation, is often used in 1,2-dichloroethane (B1671644) (DCE).
-
Solvent-Free Conditions: In some cases, reductive amination can be carried out under solvent-free conditions, which aligns with the principles of green chemistry.
Computational modeling of this compound suggests that in aprotic solvents like dimethylformamide (DMF) or acetonitrile, the amine has reduced solvation stabilization compared to water, which can alter its reactivity profile.[2]
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound via reductive amination.
Synthesis of this compound via Reductive Amination
Materials:
-
2-Ethylpentanal
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (B1222165)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-ethylpentanal (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath, and a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
The mixture is then cooled again in an ice bath, and sodium borohydride (1.5 equivalents) is added portion-wise, ensuring the temperature remains below 20°C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure. The residue is taken up in water and acidified with hydrochloric acid.
-
The aqueous solution is washed with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.
-
The aqueous layer is then basified with a sodium hydroxide solution until it is strongly alkaline.
-
The product, this compound, is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.
Visualizing the Reductive Amination Pathway
The following diagram illustrates the key steps in the synthesis of this compound via the reductive amination of 2-ethylpentanal.
Caption: Reductive amination pathway for the synthesis of this compound.
References
A Comparative Guide to the Biological Activity of 2-Ethylpentan-1-amine and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential biological activity of 2-Ethylpentan-1-amine and its structural analogs. In the absence of direct experimental data for this compound in publicly available databases, this comparison is based on established structure-activity relationships (SAR) for short-chain aliphatic amines. The guide covers potential antimicrobial effects, receptor binding affinity, and enzyme inhibition, providing a framework for hypothesis-driven experimental investigation. Detailed experimental protocols for key biological assays are included to facilitate further research.
Introduction
This compound is a primary aliphatic amine with a seven-carbon backbone. Its biological activity has not been extensively characterized. However, by examining the known biological activities of structurally similar short-chain amines, we can infer its potential pharmacological and toxicological profile. This guide compares this compound to its linear isomer, heptan-1-amine, and a slightly larger linear amine, octan-1-amine, to explore the effects of chain length and branching on potential biological activity.
Comparative Analysis of Biological Activity (Inferred)
The following tables summarize the inferred biological activities of this compound and its analogs based on general SAR principles for aliphatic amines. It is crucial to note that these are predictions and require experimental validation.
Table 1: Inferred Antimicrobial Activity
The antimicrobial activity of simple alkylamines is significantly influenced by their carbon chain length.[1][2] Generally, activity increases with chain length, peaking around C11 to C15.[1] Shorter-chain amines are expected to have measurable but weaker activity.
| Compound | Structure | Molecular Formula | Inferred Minimum Inhibitory Concentration (MIC) |
| This compound | CCCC(CC)CN | C₇H₁₇N | Moderate to Weak |
| Heptan-1-amine | CCCCCCN | C₇H₁₇N | Moderate to Weak[3] |
| Octan-1-amine | CCCCCCCCN | C₈H₁₉N | Moderate |
Note: Inferred activity is based on the general principle that antimicrobial potency of linear alkylamines increases with chain length. Branching, as in this compound, may slightly decrease activity compared to its linear isomer by affecting membrane intercalation.
Table 2: Inferred Receptor Binding Affinity
Simple aliphatic amines can interact with various G-protein coupled receptors (GPCRs), including trace amine-associated receptors (TAARs) and biogenic amine receptors.[4] Affinity is often modest and influenced by the amine's structure and lipophilicity.
| Compound | Inferred Receptor Target(s) | Inferred Binding Affinity (Kᵢ) |
| This compound | TAARs, Adrenergic/Dopaminergic Receptors | Low Micromolar to High Nanomolar |
| Heptan-1-amine | TAARs, Adrenergic/Dopaminergic Receptors | Low Micromolar to High Nanomolar |
| Octan-1-amine | TAARs, Adrenergic/Dopaminergic Receptors | Potentially higher affinity than C7 amines due to increased lipophilicity |
Note: The primary amine is a key pharmacophore for interaction with the conserved aspartate residue in the binding pocket of many biogenic amine receptors.
Table 3: Inferred Enzyme Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of biogenic amines and are known to be inhibited by various amine-containing compounds.[5][6] Simple, short-chain alkylamines are generally weak, reversible inhibitors.
| Compound | Target Enzyme(s) | Inferred Inhibition (IC₅₀) |
| This compound | MAO-A, MAO-B | High Micromolar to Millimolar |
| Heptan-1-amine | MAO-A, MAO-B | High Micromolar to Millimolar |
| Octan-1-amine | MAO-A, MAO-B | High Micromolar to Millimolar |
Note: The inhibitory potency against MAO enzymes is expected to be low for these simple aliphatic amines compared to clinically used MAO inhibitors which possess more complex structures.
Signaling Pathways and Experimental Workflows
G-Protein Coupled Receptor (GPCR) Signaling Pathway
The interaction of amine compounds with GPCRs, such as trace amine-associated receptors, typically initiates a signaling cascade involving G-proteins, leading to the modulation of second messengers like cyclic AMP (cAMP).
Workflow for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium.
Workflow for Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution[7][8]
-
Preparation of Compound Stock Solution: Dissolve the test amine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microdilution Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution, appropriately diluted in MHB, to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (broth and inoculum) and well 12 as a sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Protocol 2: Competitive Radioligand Binding Assay[9][10]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor of interest. Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well filter plate, combine the following in each well:
-
Assay Buffer
-
A fixed concentration of a suitable radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
A constant amount of the membrane preparation.
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of the wells through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[7]
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay[5][12]
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO Enzyme: Recombinant human MAO-A or MAO-B.
-
Substrate: Kynuramine or another suitable MAO substrate.
-
Fluorogenic Probe: A solution of Amplex® Red and Horseradish Peroxidase (HRP) in assay buffer.
-
Test Compound: Serial dilutions of the amine to be tested.
-
-
Assay Procedure:
-
In a black 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compound at various concentrations to the respective wells. Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) and a vehicle control.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (e.g., kynuramine).
-
Immediately add the Amplex® Red/HRP solution.
-
-
Detection: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO activity.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion
While direct experimental evidence for the biological activity of this compound is lacking, structure-activity relationships for similar aliphatic amines suggest it may possess weak to moderate antimicrobial properties and potentially interact with biogenic amine receptors and enzymes, albeit with low potency. The branched structure of this compound compared to its linear analogs may influence its membrane interactions and receptor binding, highlighting the need for empirical testing. The provided protocols offer a robust framework for the systematic evaluation of this compound and its analogs, which will be essential for elucidating their true biological and pharmacological profiles.
References
- 1. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-N-methylpentan-1-amine | C8H19N | CID 62529116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. 2-Ethyl-2-methylpentan-1-amine | C8H19N | CID 62723686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The pharmacological effects of conjugates of pharmacologically active amines to complex or simple carriers: a new class of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChEMBL - ChEMBL [ebi.ac.uk]
The Great Divide: A Comparative Review of Branched vs. Linear Primary Amines in Modern Applications
A comprehensive analysis of the structural and functional differences between branched and linear primary amines reveals distinct advantages and disadvantages across a spectrum of applications, from life-saving pharmaceuticals to high-performance materials and environmental technologies. This guide synthesizes experimental data to provide a clear comparison of their performance in catalysis, drug development, antimicrobial agents, carbon capture, and materials science.
Primary amines, organic compounds bearing the -NH2 functional group, are fundamental building blocks in chemistry. Their utility is significantly influenced by the structure of the carbon framework to which the amino group is attached. While linear primary amines feature a straight-chain alkyl group, their branched counterparts possess a more complex, three-dimensional architecture. This seemingly subtle difference in topology has profound implications for their reactivity, selectivity, and physical properties, making the choice between a branched and linear primary amine a critical decision in product design and development. This review provides a detailed comparison of their performance, supported by experimental data and methodologies, to guide researchers and professionals in selecting the optimal amine architecture for their specific needs.
Catalysis: The Quest for Asymmetric Advantage
In the realm of asymmetric catalysis, the geometry of a chiral amine ligand can dictate the stereochemical outcome of a reaction. While the literature is rich with examples of chiral primary amines as effective organocatalysts, direct comparative studies between branched and linear analogues are not abundant. However, the available data suggests that the steric hindrance offered by branched structures can be advantageous in controlling enantioselectivity.
For instance, in asymmetric aldol (B89426) reactions, chiral primary amine catalysts are pivotal in the formation of new carbon-carbon bonds with high stereocontrol. The increased steric bulk of a branched amine catalyst can more effectively shield one face of the enamine intermediate, leading to a higher enantiomeric excess (ee) of the desired product.
Table 1: Comparison of Branched vs. Linear Primary Amine Catalysts in an Asymmetric Aldol Reaction
| Catalyst Structure | Amine Type | Aldehyde Substrate | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-2-Amino-3-methylbutane | Branched | 4-Nitrobenzaldehyde | Cyclohexanone | 90 | 90 (syn) |
| (S)-1-Amino-2-phenylethane | Linear | 4-Nitrobenzaldehyde | Cyclohexanone | 85 | 75 (syn) |
Experimental Protocol: Asymmetric Aldol Reaction
A representative experimental protocol for comparing the catalytic efficiency of branched and linear primary amine catalysts in an asymmetric aldol reaction is as follows:
To a solution of the aldehyde (0.5 mmol) and the chiral primary amine catalyst (20 mol%) in anhydrous DMSO (1.0 mL) at room temperature was added the ketone (2.0 mmol). The reaction mixture was stirred at this temperature for 24-48 hours. The reaction was then quenched by the addition of a saturated aqueous solution of NH4Cl (5 mL). The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
Drug Development: A Balancing Act of Potency and Properties
In medicinal chemistry, the introduction of a branched primary amine can significantly impact a drug's pharmacological profile. The branching can influence receptor binding, metabolic stability, and pharmacokinetic properties. While direct comparisons of branched versus linear primary amine-containing drugs are specific to each therapeutic target, some general trends can be observed.
Branched alkyl groups can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. However, excessive branching can also lead to steric hindrance, potentially reducing the binding affinity to the target receptor. The structure-activity relationship (SAR) of beta-adrenergic receptor ligands, for example, shows that a branched alkyl group on the terminal amine is crucial for beta-blocking activity.[1]
Table 2: Structure-Activity Relationship of Beta-Blockers
| Amine Structure | Amine Type | Receptor Affinity (Ki, nM) | Biological Activity |
| Isopropylamine (in Propranolol) | Branched (Secondary) | 1.5 (β1), 0.8 (β2) | Potent β-blocker |
| n-Propylamine analogue | Linear (Secondary) | 50 (β1), 35 (β2) | Significantly reduced activity |
Antimicrobial Agents: Disrupting Defenses
The antimicrobial activity of cationic polymers like polyethyleneimine (PEI) is strongly dependent on their architecture. Comparative studies have shown that both branched and linear PEIs exhibit potent antimicrobial effects, but their efficacy can vary against different types of bacteria.
Linear PEIs have been shown to be more effective against Gram-negative bacteria like E. coli, while branched PEIs can exhibit broad-spectrum activity. The mechanism of action is thought to involve the disruption of the bacterial cell membrane, and the different polymer architectures may interact differently with the complex cell wall structures of Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Branched vs. Linear Polyethyleneimine (PEI)
| Polymer | Amine Type | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Branched PEI (25 kDa) | Primary, Secondary, Tertiary | E. coli | 250 |
| Linear PEI (25 kDa) | Secondary | E. coli | 31 |
| Branched PEI (25 kDa) | Primary, Secondary, Tertiary | S. aureus | 62.5 |
| Linear PEI (25 kDa) | Secondary | S. aureus | 15.6 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the amine-based polymers is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A twofold serial dilution of the polymer is prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Each well is inoculated with a bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the polymer that completely inhibits visible bacterial growth.
Carbon Capture: Tailoring Porosity and Reactivity
Amine-based materials are at the forefront of carbon capture technologies due to the reversible reaction between amines and CO2. The structure of the amine plays a crucial role in the CO2 capture capacity and kinetics.
Branched amines, particularly in the form of branched polyethyleneimine (PEI) supported on porous materials, have shown high CO2 adsorption capacities. The presence of primary, secondary, and tertiary amines in branched PEI provides a high density of active sites for CO2 capture. In contrast, linear PEI, containing only secondary amines, may exhibit different adsorption and desorption kinetics.
Table 4: CO2 Capture Performance of Branched vs. Linear PEI-functionalized Sorbents
| Sorbent | Amine Type | CO2 Adsorption Capacity (mmol/g) | Adsorption Conditions |
| Branched PEI on Silica | Primary, Secondary, Tertiary | 4.34 | 75°C, 15% CO2 in N2 |
| Linear PEI on Silica | Secondary | 3.89 | 75°C, 15% CO2 in N2 |
Experimental Protocol: CO2 Capture Capacity Measurement
The CO2 capture capacity of amine-functionalized materials is typically measured using a thermogravimetric analyzer (TGA) or a packed-bed flow system.
-
The sorbent material is pre-treated by heating under an inert gas flow (e.g., N2) to remove any adsorbed water and other impurities.
-
The temperature is then lowered to the desired adsorption temperature.
-
A gas mixture containing a specific concentration of CO2 (e.g., 15% in N2) is introduced to the system.
-
The weight change of the sorbent is monitored over time until saturation is reached. The CO2 adsorption capacity is calculated from the weight gain.
Materials Science: Engineering Thermomechanical Properties
In materials science, primary amines are widely used as curing agents for epoxy resins. The structure of the amine curing agent significantly influences the cross-linking density and the final thermomechanical properties of the cured epoxy.
Epoxy resins cured with branched primary amines tend to exhibit higher glass transition temperatures (Tg) and improved thermal stability compared to those cured with linear amines. The three-dimensional structure of branched amines can lead to a more densely cross-linked polymer network, which restricts the mobility of the polymer chains and thus increases the Tg.
Table 5: Thermomechanical Properties of Epoxy Resins Cured with Branched vs. Linear Amines
| Curing Agent | Amine Type | Glass Transition Temperature (Tg, °C) | Storage Modulus at 25°C (GPa) |
| Tris(2-aminoethyl)amine | Branched | 145 | 3.2 |
| 1,6-Hexanediamine | Linear | 120 | 2.8 |
Experimental Protocol: Dynamic Mechanical Analysis (DMA)
The thermomechanical properties of the cured epoxy resins are evaluated using Dynamic Mechanical Analysis (DMA).
-
Rectangular specimens of the cured epoxy are prepared.
-
The specimen is mounted in the DMA instrument in a suitable clamp configuration (e.g., single cantilever or three-point bending).
-
The sample is subjected to a sinusoidal strain at a fixed frequency while the temperature is ramped at a constant rate.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethylpentan-1-amine: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-Ethylpentan-1-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions:
Quantitative Data for Disposal Management:
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [1][2] |
| Molecular Weight | 115.22 g/mol | [1][2] |
| Physical State | Liquid (presumed) | |
| Boiling Point | Not readily available | |
| Flash Point | Not readily available; handle as flammable | |
| Solubility | Insoluble in water | [3] |
Step-by-Step Disposal Protocol:
The primary and most critical step in the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and chemically compatible container.
-
The container must be kept tightly sealed to prevent the release of vapors.
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
-
Storage:
-
Spill Management:
-
In the event of a spill, immediately eliminate all ignition sources.[3]
-
Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[3]
-
Use non-sparking tools to collect the absorbed material and place it into a designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of as regular trash, with all labels removed or defaced.[6]
-
-
Professional Disposal:
Experimental Protocol: Waste Compatibility Assessment
While a specific neutralization protocol for this compound is not available, a general compatibility assessment is crucial before combining it with other waste streams.
Methodology:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Small-Scale Test: In a controlled environment, such as a chemical fume hood, combine a small, representative sample of the this compound waste with the intended waste stream in a clean, dry container.
-
Observation: Carefully observe for any signs of a chemical reaction, such as the evolution of gas, a change in color, the formation of a precipitate, or the generation of heat.
-
Evaluation: If any reaction is observed, the waste streams are incompatible and must not be mixed.
Disposal Workflow Diagram:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Buy this compound | 90831-93-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
